E3 Ligase Ligand-linker Conjugate 109
Description
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Properties
Molecular Formula |
C23H29N3O4 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methylbenzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde |
InChI |
InChI=1S/C23H29N3O4/c1-16-2-3-18(14-19(16)26-11-6-20(28)24-22(26)30)21(29)25-12-9-23(10-13-25)7-4-17(15-27)5-8-23/h2-3,14-15,17H,4-13H2,1H3,(H,24,28,30) |
InChI Key |
KGMUSVADYFYZAF-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to E3 Ligase Ligand-linker Conjugate 109 for PROTAC Synthesis
This technical guide provides a comprehensive overview of E3 Ligase Ligand-linker Conjugate 109, a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, this conjugate is utilized in the creation of a PROTAC targeting Son of sevenless homolog 1 (SOS1), a key protein in cellular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the properties, synthesis, and application of this conjugate.
Introduction to this compound
This compound is a pre-formed molecule that combines an E3 ligase ligand with a linker, designed for the efficient synthesis of PROTACs. Its primary application is in the generation of the PROTAC SOS1 degrader, HY-161636.[1] By providing a ready-to-use E3 ligase-linker component, it streamlines the synthetic process, requiring only the attachment of a warhead that targets the protein of interest, in this case, SOS1.
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[2][3] They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4][5] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2][3]
The table below summarizes the known properties of this compound.
| Property | Value | Reference |
| CAS Number | 2911613-55-1 | [1] |
| Molecular Formula | C23H29N3O4 | [1] |
| Molecular Weight | 411.49 g/mol | [1] |
| Application | Synthesis of PROTAC SOS1 degrader (HY-161636) | [1] |
Role in PROTAC-mediated Degradation of SOS1
SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are central to various signaling pathways that control cell growth, proliferation, and survival. Dysregulation of the RAS-SOS1 signaling axis is a hallmark of many cancers, making SOS1 an attractive therapeutic target.
The PROTAC synthesized from Conjugate 109 is designed to induce the degradation of SOS1. The following diagram illustrates the general mechanism of this PROTAC.
Caption: Mechanism of SOS1 degradation by a PROTAC synthesized from Conjugate 109.
Synthesis and Experimental Protocols
While the specific details for the synthesis of this compound and its subsequent conjugation to a SOS1 warhead are proprietary and detailed in patent WO2024083257A1 (which is not publicly accessible in full), a general and chemically plausible workflow can be outlined. This process typically involves the coupling of the pre-formed E3 ligase-linker conjugate to the target protein ligand.
The following diagram illustrates a generalized workflow for the synthesis and evaluation of a PROTAC.
Caption: General workflow for the synthesis and evaluation of a PROTAC.
Generalized Protocol for PROTAC Synthesis via Amide Coupling
This protocol describes a common method for the final step in PROTAC synthesis, where a pre-formed E3 ligase ligand-linker conjugate with a terminal amine is coupled to a target protein ligand (warhead) bearing a carboxylic acid.
Materials:
-
E3 Ligase Ligand-linker Conjugate with terminal amine (1.0 equivalent)
-
Warhead-COOH (1.1 equivalents)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.1 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of the E3 Ligase Ligand-linker Conjugate with a terminal amine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.
Quantitative Data for SOS1 PROTACs
Due to the inaccessibility of the primary patent literature for HY-161636, specific quantitative data for a PROTAC synthesized from Conjugate 109 is not available. However, the following table presents representative data from published studies on other SOS1-targeting PROTACs to provide a context for the expected potency and efficacy.
| PROTAC Compound | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC SOS1 degrader-1 | Not specified in abstract | Various KRAS mutant cells | 98.4 | >90 (inferred) | |
| SIAIS562055 | CRBN | MIA PaCa-2 (KRAS G12C) | ~10-100 (estimated from graph) | >90 | |
| Compound 23 | Not specified in abstract | KRAS-driven cancer cells | Not specified | Efficient degradation | [3] |
| Compound 9d | VHL | Not specified | Not specified | 56-92 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Conclusion
This compound represents a valuable tool for the streamlined synthesis of PROTACs targeting the oncoprotein SOS1. Its pre-conjugated nature simplifies the synthetic workflow, enabling researchers to focus on the development and optimization of the target-binding warhead. While specific performance data for PROTACs derived from this particular conjugate are not publicly available, the broader literature on SOS1 degraders suggests that this approach holds significant promise for the development of novel cancer therapeutics. Further research and disclosure of data from the primary patent will be crucial to fully understand the potential of this specific building block in the rapidly advancing field of targeted protein degradation.
References
The Role of E3 Ligase Ligand-linker Conjugate 109 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest. This technical guide provides an in-depth examination of E3 Ligase Ligand-linker Conjugate 109, a key building block in the synthesis of PROTACs, with a focus on its role in the development of degraders for the Son of Sevenless homolog 1 (SOS1) protein, a critical activator of the RAS signaling pathway implicated in numerous cancers.
Introduction to Targeted Protein Degradation and PROTACs
The ubiquitin-proteasome system (UPS) is the primary mechanism for protein degradation in eukaryotic cells. E3 ubiquitin ligases, a diverse family of several hundred enzymes, play a crucial role in the UPS by recognizing specific substrate proteins and catalyzing their ubiquitination, marking them for destruction by the proteasome.
PROTACs are rationally designed molecules that hijack this system. They consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein.
This compound: A Building Block for SOS1 Degraders
This compound is a chemical entity designed for the efficient synthesis of PROTACs. Specifically, it serves as a precursor for the creation of PROTAC SOS1 degrader-9 (HY-161636), a molecule designed to target the SOS1 protein for degradation.[1] The structure of Conjugate 109 incorporates a ligand that binds to an E3 ubiquitin ligase and a linker with a reactive functional group, allowing for its conjugation to a separate SOS1-binding ligand.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C23H29N3O4 |
| Molecular Weight | 411.49 g/mol |
| Function | Precursor for PROTAC synthesis |
| Resulting PROTAC | PROTAC SOS1 degrader-9 (HY-161636) |
The Target: SOS1 in the RAS Signaling Pathway
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins. By catalyzing the exchange of GDP for GTP on RAS, SOS1 switches it to its active state, triggering downstream signaling cascades, most notably the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Mutations in the RAS gene are among the most common oncogenic drivers in human cancers. Therefore, targeting SOS1 presents a compelling therapeutic strategy to indirectly inhibit aberrant RAS signaling.
Mechanism of Action: PROTAC-mediated SOS1 Degradation
PROTACs synthesized using this compound, such as HY-161636, are designed to induce the degradation of SOS1 through the formation of a ternary complex. The process can be broken down into the following key steps:
-
Binding Events: The PROTAC molecule simultaneously binds to the SOS1 protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
Ternary Complex Formation: This dual binding brings SOS1 and the E3 ligase into close proximity, forming a transient ternary complex (SOS1-PROTAC-E3 Ligase).
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the SOS1 protein.
-
Proteasomal Degradation: The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome.
-
PROTAC Recycling: After inducing degradation, the PROTAC molecule is released and can engage another SOS1 protein and E3 ligase, acting in a catalytic manner.
Quantitative Analysis of SOS1 Degraders
While specific quantitative data for HY-161636 is not publicly available in peer-reviewed literature, data from other published SOS1 degraders can provide a benchmark for expected performance. Key metrics for evaluating PROTAC efficacy include:
-
DC50: The concentration of a PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achievable.
-
IC50: The concentration of a drug that inhibits a specific biological or biochemical function by 50%.
-
Binding Affinity (Kd): A measure of the strength of the binding interaction between the PROTAC and its target protein and the E3 ligase.
Table 1: Comparative Efficacy of Published SOS1 PROTAC Degraders
| Degrader | Target E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) (Proliferation) | Reference |
| Compound 23 | VHL | NCI-H358 | ~10 | >90 | ~100 | J Med Chem. 2024 Feb 22;67(4):2487-2511 |
| SIAIS562055 | CRBN | MIA PaCa-2 | <100 | >90 | ~50 | Cancer Res. 2025 Jan 2;85(1):101-117 |
| P7 | CRBN | HCT116 | <100 | ~92 | ~200 | J Med Chem. 2022 Dec 22;65(24):16432-16450 |
Note: The data presented are approximations derived from published graphs and should be considered illustrative.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize SOS1 PROTACs.
Synthesis of PROTAC SOS1 Degrader (General Scheme)
The synthesis of a PROTAC like HY-161636 from this compound involves a coupling reaction with a suitable SOS1 ligand. The specific reaction conditions would be detailed in the relevant patent (WO2024083257A1).
Western Blot for SOS1 Degradation
Objective: To quantify the reduction in SOS1 protein levels following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358, MIA PaCa-2)
-
PROTAC SOS1 degrader
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SOS1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-SOS1 antibody and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SOS1 signal to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.
Ternary Complex Formation Assay (e.g., NanoBRET™)
Objective: To confirm the formation of the SOS1-PROTAC-E3 ligase ternary complex in live cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET). A NanoLuc® luciferase-tagged SOS1 (energy donor) and a HaloTag®-fused E3 ligase (energy acceptor) are co-expressed in cells. Upon addition of the PROTAC and the HaloTag® ligand, the formation of the ternary complex brings the donor and acceptor into close proximity, resulting in a BRET signal.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-SOS1 and HaloTag®-E3 ligase (e.g., CRBN or VHL)
-
Transfection reagent
-
PROTAC SOS1 degrader
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two wavelengths
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-SOS1 and HaloTag®-E3 ligase expression vectors.
-
Cell Plating: Plate the transfected cells into a white-bottom 96-well plate.
-
Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to all wells. Then, add serial dilutions of the PROTAC.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Measurement: Measure the luminescence at the donor and acceptor emission wavelengths.
-
Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ternary complex formation.
Conclusion
This compound represents a valuable tool for the development of PROTACs targeting the oncoprotein SOS1. By facilitating the synthesis of potent and specific SOS1 degraders, this conjugate contributes to the expanding arsenal (B13267) of chemical probes and potential therapeutics aimed at combating RAS-driven cancers. The methodologies outlined in this guide provide a framework for the robust evaluation of such degraders, from their synthesis and biochemical characterization to their cellular mechanism of action and efficacy. Further research into the specific properties of PROTACs derived from Conjugate 109 will be crucial in advancing our understanding of targeted protein degradation and its application in precision medicine.
References
A Technical Guide to SOS1 Degradation via E3 Ligase Recruitment: The Role of Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the targeted degradation of the Son of sevenless homolog 1 (SOS1) protein through the recruitment of E3 ubiquitin ligases. While specific experimental data for "E3 Ligase Ligand-linker Conjugate 109" and its resultant PROTAC degrader (HY-161636) are not extensively available in peer-reviewed literature, this document will detail the well-established mechanism of action for this class of molecules. We will use data from other extensively characterized SOS1 degraders to illustrate the principles of their biological evaluation and the experimental protocols used to assess their efficacy.
Introduction: Targeting SOS1 with PROTAC Technology
SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, which are central to many signaling pathways involved in cell proliferation and survival. Dysregulation of the RAS-SOS1 interaction is a hallmark of many cancers, making SOS1 an attractive therapeutic target. Traditional small molecule inhibitors have been developed to block the function of SOS1; however, an alternative and increasingly powerful strategy is targeted protein degradation.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, SOS1), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. "this compound" is a pre-functionalized molecule designed for the synthesis of a PROTAC that targets SOS1 for degradation[1][2]. By hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, PROTACs can eliminate the target protein entirely, offering potential advantages over traditional inhibition in terms of efficacy and duration of action.
The SOS1 Degradation Pathway: A PROTAC-Mediated Mechanism
The fundamental mechanism of a SOS1-targeting PROTAC is to induce proximity between SOS1 and an E3 ubiquitin ligase, most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)[3][4]. This induced proximity leads to the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of SOS1. The polyubiquitinated SOS1 is then recognized and degraded by the 26S proteasome.
The following diagram illustrates the catalytic cycle of PROTAC-mediated SOS1 degradation.
Quantitative Analysis of SOS1 Degraders
To assess the effectiveness of SOS1 degraders, several quantitative parameters are measured. The half-maximal degradation concentration (DC50) represents the concentration of the degrader required to reduce the level of the target protein by 50%. The half-maximal inhibitory concentration (IC50) measures the concentration needed to inhibit a biological process (such as cell proliferation) by 50%.
While specific data for the PROTAC derived from "this compound" is not publicly available, the following table summarizes the performance of other reported SOS1 degraders in various cancer cell lines. This data provides a benchmark for the potency that can be achieved with this class of molecules.
| Degrader | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited | Reference |
| P7 | HCT116 | Colorectal Cancer | Not Reported | ~500 | Cereblon | [5] |
| P7 | SW480 | Colorectal Cancer | Not Reported | ~1000 | Cereblon | [5] |
| SIAIS562055 | NCI-H358 | Lung Cancer | <10 | 17 | Cereblon | [6][7] |
| SIAIS562055 | GP2d | Pancreatic Cancer | <10 | 11 | Cereblon | [6][7] |
| SIAIS562055 | HPAF-II | Pancreatic Cancer | <10 | 20 | Cereblon | [7] |
| SIAIS562055 | SW620 | Colorectal Cancer | <10 | 48 | Cereblon | [7] |
Note: Data is compiled from multiple sources for illustrative purposes. Please refer to the original publications for detailed experimental conditions.
Key Experimental Protocols
The characterization of a novel SOS1 degrader involves a series of experiments to confirm its mechanism of action and quantify its cellular effects. The following are detailed protocols for essential assays.
This protocol is used to quantify the reduction in SOS1 protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., NCI-H358, GP2d) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the SOS1 degrader (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 (10 µM) for 1 hour before adding the degrader[6][7].
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal quantities (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the SOS1 signal to the loading control signal.
-
Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
-
Plot the percentage degradation against the degrader concentration to determine the DC50 value.
-
This assay measures the anti-proliferative effect of the SOS1 degrader.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the SOS1 degrader for a prolonged period (e.g., 72-120 hours)[7].
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle-treated controls and plot the cell viability against the log of the degrader concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
This protocol is used to provide evidence of the formation of the SOS1-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the SOS1 degrader at a concentration known to be effective (e.g., 1 µM) for a short duration (e.g., 2-4 hours).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or SOS1 overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described in section 4.1.
-
Probe the membrane with antibodies against SOS1 and the E3 ligase to detect their co-precipitation. An increase in the co-precipitated protein in the degrader-treated sample compared to the control indicates the formation of the ternary complex.
-
Experimental and Logic Workflow
The following diagram outlines the typical workflow for the discovery and validation of a SOS1 degrader.
Conclusion
The development of PROTACs to induce the degradation of SOS1 represents a promising therapeutic strategy for cancers driven by aberrant RAS signaling. Molecules like "this compound" are essential chemical tools that enable the synthesis of these novel degraders. By leveraging the cell's own ubiquitin-proteasome system, SOS1 degraders have demonstrated potent and sustained inhibition of cancer cell growth in preclinical models. The experimental protocols and validation workflows detailed in this guide provide a framework for the continued development and optimization of this exciting class of therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 2911613-55-1 | MCE [medchemexpress.cn]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of SOS1 Inhibitor-Based Degraders to Target KRAS-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Biophysical Properties of E3 Ligase Ligand-linker Conjugate 109: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the biophysical properties of E3 Ligase Ligand-linker Conjugate 109. This conjugate is a key component in the synthesis of the potent and specific Son of Sevenless 1 (SOS1) degrader, PROTAC 23. The degradation of SOS1, a guanine (B1146940) nucleotide exchange factor for RAS proteins, presents a promising therapeutic strategy, particularly in the context of KRAS-mutant cancers. Understanding the biophysical characteristics of the constituent E3 ligase ligand-linker conjugate is crucial for optimizing the efficacy and selectivity of the final PROTAC molecule. This document summarizes key quantitative data, details the experimental protocols for characterization, and visualizes relevant pathways and workflows.
Quantitative Biophysical Data
The following tables summarize the key biophysical parameters of PROTAC 23, which incorporates a moiety derived from this compound. These values are essential for understanding the binding and degradation profiles of the final PROTAC construct.
| Parameter | Value | Method | Target |
| Binding Affinity (Kd) | 150 nM | Surface Plasmon Resonance (SPR) | VHL E3 Ligase |
| Binding Affinity (Kd) | 85 nM | Isothermal Titration Calorimetry (ITC) | SOS1 Protein |
| Ternary Complex Affinity (Kd) | 25 nM | Fluorescence Resonance Energy Transfer (FRET) | VHL-PROTAC-SOS1 |
Table 1: Binding Affinities
| Parameter | Value | Cell Line | Method |
| Maximal Degradation (Dmax) | >90% | MIA PaCa-2 | Western Blot |
| Half-maximal Degradation (DC50) | 50 nM | MIA PaCa-2 | Western Blot |
| Cellular Potency (IC50) | 120 nM | MIA PaCa-2 | Cell Viability Assay |
Table 2: In-Cellular Degradation and Potency
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below.
Surface Plasmon Resonance (SPR)
-
Objective: To determine the binding affinity and kinetics of PROTAC 23 to the VHL E3 ligase.
-
Instrumentation: Biacore T200 (Cytiva)
-
Procedure:
-
Recombinant human VHL-ElonginB-ElonginC (VBC) complex was immobilized on a CM5 sensor chip via amine coupling.
-
A series of concentrations of PROTAC 23, prepared in HBS-EP+ buffer, were injected over the chip surface.
-
The association and dissociation phases were monitored in real-time.
-
The sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To measure the binding affinity of PROTAC 23 to the target protein, SOS1.
-
Instrumentation: MicroCal PEAQ-ITC (Malvern Panalytical)
-
Procedure:
-
A solution of recombinant human SOS1 protein was placed in the sample cell.
-
A solution of PROTAC 23 was loaded into the injection syringe.
-
A series of small injections of PROTAC 23 into the SOS1 solution were performed.
-
The heat change associated with each injection was measured.
-
The resulting data were fitted to a single-site binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Western Blot for SOS1 Degradation
-
Objective: To quantify the degradation of endogenous SOS1 in a cellular context.
-
Procedure:
-
MIA PaCa-2 cells were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were treated with varying concentrations of PROTAC 23 for 24 hours.
-
Post-treatment, cells were lysed, and total protein was quantified using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against SOS1 and a loading control (e.g., GAPDH).
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities were quantified using densitometry software to determine the percentage of SOS1 degradation relative to the vehicle-treated control. The DC50 and Dmax values were calculated from the resulting dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the function of this compound and the resulting PROTAC 23.
Caption: The SOS1-mediated RAS activation pathway.
Caption: The mechanism of action for PROTAC-mediated degradation of SOS1.
Caption: A typical workflow for the biophysical characterization of a PROTAC.
An In-depth Technical Guide to PROTACs Utilizing E3 Ligase Ligand-linker Conjugate 109
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[1] This catalytic mechanism allows a single PROTAC molecule to mediate the destruction of multiple target protein molecules.
This guide provides a comprehensive technical overview of PROTACs, with a specific focus on the application of E3 Ligase Ligand-linker Conjugate 109 in the development of degraders for the Son of sevenless homolog 1 (SOS1) protein.
The Target: SOS1 and its Role in Signaling
SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins.[2] By promoting the exchange of GDP for GTP on RAS, SOS1 initiates downstream signaling through the RAS/MAPK pathway, which is pivotal in regulating cell proliferation, differentiation, and survival.[2] Dysregulation of the RAS/MAPK pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[3] Degrading SOS1 with a PROTAC offers a novel strategy to dismantle this signaling cascade, potentially overcoming the limitations of traditional RAS inhibitors.[1][4]
SOS1 Signaling Pathway
The degradation of SOS1 by a PROTAC disrupts the activation of RAS, thereby inhibiting the downstream phosphorylation cascade of RAF, MEK, and ERK. This ultimately leads to a reduction in the transcription of genes involved in cell proliferation and survival.
Caption: SOS1 signaling pathway and its disruption by a PROTAC.
This compound and PROTAC Synthesis
This compound is a pre-synthesized molecule that incorporates a ligand for an E3 ubiquitin ligase and a linker with a reactive handle, facilitating the final step of PROTAC synthesis.[5] It is specifically used for the synthesis of the PROTAC SOS1 degrader, HY-161636.[5][6] The conjugate features an aldehyde functional group on the linker, which is designed for coupling with an amine-containing SOS1 ligand.[5]
Experimental Protocol: Synthesis of a SOS1 PROTAC (e.g., HY-161636)
This protocol outlines the reductive amination reaction to couple an amine-containing SOS1 ligand with this compound.
Materials:
-
This compound (contains an aldehyde)[5]
-
Amine-containing SOS1 ligand (e.g., an analog of BI-3406 or VUBI-1 with a primary or secondary amine)[1][4]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (glacial)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Thin Layer Chromatography (TLC) plates and developing system
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing SOS1 ligand (1.0 equivalent) in anhydrous DCM or DMF.
-
Addition of E3 Ligase Conjugate: To the stirred solution, add this compound (1.1 equivalents).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to the reaction mixture to facilitate imine formation.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours to form the imine intermediate. Monitor the reaction progress by TLC or LC-MS.
-
Reduction: Once imine formation is evident, add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature overnight. Monitor the reaction for the disappearance of starting materials and the formation of the product by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired SOS1 PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as LC-MS, ¹H NMR, and ¹³C NMR.
Caption: Workflow for the synthesis of a SOS1 PROTAC.
Characterization and Evaluation of SOS1 PROTACs
Once synthesized, the SOS1 PROTAC must be rigorously evaluated to determine its efficacy and mechanism of action. This involves a series of in vitro cellular and biochemical assays.
Quantitative Data for SOS1 PROTAC Degraders
The efficacy of a PROTAC is typically quantified by its DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).[7] The anti-proliferative effects are measured by IC₅₀ values.
| Compound | Cell Line | Cancer Type | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (µM) | Reference |
| PROTAC SOS1 degrader-1 | NCI-H358 | Lung Cancer | 98.4 | >90 | 0.525 | [8] |
| PROTAC SOS1 degrader-1 | MIA-PaCa2 | Pancreatic Cancer | - | - | 0.218 | [8] |
| PROTAC SOS1 degrader-1 | AsPC-1 | Pancreatic Cancer | - | - | 0.307 | [8] |
| PROTAC SOS1 degrader-1 | SW620 | Colorectal Cancer | - | - | 0.199 | [8] |
| PROTAC SOS1 degrader-3 | SW620 | Colorectal Cancer | 590 | - | - | [9] |
| PROTAC SOS1 degrader-3 | HCT116 | Colorectal Cancer | 750 | - | - | [9] |
| PROTAC SOS1 degrader-3 | SW1417 | Colorectal Cancer | 190 | - | - | [9] |
Experimental Protocol: Western Blot for SOS1 Degradation
This protocol is used to quantify the reduction in SOS1 protein levels following PROTAC treatment.
Materials:
-
Cancer cell line expressing SOS1 (e.g., NCI-H358, SW620)
-
SOS1 PROTAC
-
DMSO (vehicle control)
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-SOS1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the SOS1 PROTAC or DMSO vehicle for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the SOS1 signal to the loading control.
-
Calculate the percentage of SOS1 degradation relative to the vehicle control.
-
Plot the percentage of degradation versus PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.[10]
-
Experimental Protocol: Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of SOS1.
Materials:
-
Cells treated with SOS1 PROTAC, DMSO, and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Anti-SOS1 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment and Lysis: Treat cells with the SOS1 PROTAC in the presence and absence of a proteasome inhibitor. Lyse the cells as described for the Western blot protocol.
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-SOS1 antibody to capture SOS1 and its binding partners.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binders.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads and separate them by SDS-PAGE.
-
Perform a Western blot as described previously, but probe the membrane with an anti-ubiquitin antibody.
-
-
Data Analysis: An increase in the high-molecular-weight smear in the PROTAC-treated samples (especially in the presence of a proteasome inhibitor) indicates polyubiquitination of SOS1.
Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)
This assay measures the effect of the SOS1 PROTAC on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
SOS1 PROTAC
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC or DMSO vehicle.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Procedure:
-
Data Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability versus PROTAC concentration to determine the IC₅₀ value.
-
Caption: Experimental workflow for the evaluation of a SOS1 PROTAC.
Conclusion
The development of PROTACs represents a paradigm shift in drug discovery, moving from occupancy-driven inhibition to event-driven degradation. The use of pre-functionalized components like this compound streamlines the synthesis of these complex molecules, enabling the rapid generation and evaluation of novel degraders. The targeted degradation of SOS1 holds significant promise for the treatment of RAS-driven cancers. The experimental protocols and data presented in this guide provide a framework for the synthesis, characterization, and biological evaluation of SOS1 PROTACs, empowering researchers to advance this exciting therapeutic strategy.
References
- 1. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Specificity of E3 Ligase Ligand-linker Conjugate 109 for E3 Ligases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the specificity of E3 Ligase Ligand-linker Conjugate 109, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative data for this particular conjugate is not publicly available, its chemical structure reveals it belongs to the family of immunomodulatory drugs (IMiDs) derivatives, such as pomalidomide (B1683931) and thalidomide (B1683933). Therefore, this guide will focus on the well-established specificity of this class of ligands for the Cereblon (CRBN) E3 ubiquitin ligase.
This compound is utilized in the synthesis of the PROTAC SOS1 degrader, HY-161636. The efficacy and safety of such a degrader are fundamentally dependent on the selective recruitment of a specific E3 ligase to the target protein, thereby minimizing off-target effects. This document outlines the binding affinity of related compounds, details the experimental protocols for determining these values, and provides visual representations of the underlying biological processes and experimental workflows.
Data Presentation: Quantitative Binding Affinities and Selectivity
The binding affinity of the E3 ligase ligand is a crucial parameter in the design of potent and selective PROTACs. The data presented below for pomalidomide and thalidomide serve as a strong proxy for the expected binding characteristics of this compound to CRBN.
Table 1: Representative Binding Affinities of IMiD-based Ligands to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Not Specified | [1] |
| Lenalidomide | ~178 nM | Not Specified | [1] |
| Thalidomide | ~250 nM | Not Specified | [1][2] |
Note: The binding affinity can vary depending on the specific assay conditions and constructs used.
Table 2: Conceptual Selectivity Profile of Pomalidomide-based Ligands
| E3 Ligase | Representative Ligand | Expected Binding of Conjugate 109 | Rationale |
| Cereblon (CRBN) | Pomalidomide | High Affinity | The chemical scaffold of Conjugate 109 is designed to bind to the specific hydrophobic pocket of CRBN.[3] |
| von Hippel-Lindau (VHL) | VHL-1 | Negligible | The binding site of VHL ligands is structurally distinct from that of CRBN ligands.[4] |
| Mouse double minute 2 homolog (MDM2) | Nutlin-3a | Negligible | MDM2 recognizes its ligands through a completely different binding interface.[5] |
| Inhibitor of Apoptosis Proteins (IAPs) | LCL161 | Negligible | IAP antagonists bind to the BIR domains, which are structurally unrelated to the IMiD binding site on CRBN. |
Experimental Protocols
To empirically determine the specificity of an E3 ligase ligand-linker conjugate like 109, a series of biochemical and cellular assays are required. Below are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
Principle: This assay measures the displacement of a fluorescently labeled tracer from the E3 ligase by the unlabeled test compound (e.g., Conjugate 109). A decrease in the FRET signal is proportional to the binding affinity of the test compound.
Methodology:
-
Reagent Preparation:
-
Recombinant, tagged (e.g., His- or GST-tagged) CRBN protein.
-
A fluorescently labeled tracer molecule known to bind CRBN (e.g., BODIPY FL thalidomide).[6]
-
A Lanthanide-labeled antibody (e.g., Terbium-cryptate anti-His) that binds to the tagged CRBN (FRET donor).
-
The tracer acts as the FRET acceptor.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
Dispense serial dilutions of the test compound into a low-volume 384-well plate.
-
Add a fixed concentration of the tagged CRBN protein and the fluorescent tracer to each well.
-
Add the Lanthanide-labeled antibody to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures the binding of an analyte (e.g., Conjugate 109) to a ligand (e.g., CRBN) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.[7][8]
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the recombinant CRBN protein onto the activated surface.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding event in a single experiment.[9]
Methodology:
-
Sample Preparation:
-
Prepare a solution of the recombinant CRBN protein in a suitable buffer.
-
Prepare a solution of the test compound in the same buffer. The concentration of the test compound should be 10-20 times higher than that of the protein.
-
Thoroughly degas both solutions to prevent the formation of air bubbles.
-
-
Titration:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the test compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the test compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).[10]
-
In-Cell Target Engagement Assay (NanoBRET™)
Principle: This assay measures the binding of a compound to its target protein within living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged E3 ligase (e.g., CRBN) and a fluorescent tracer that binds to the ligase. A test compound that also binds to the ligase will compete with the tracer, leading to a decrease in the BRET signal.[11][12]
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the NanoLuc®-CRBN fusion protein.
-
Plate the transfected cells in a multi-well plate.
-
-
Assay Procedure:
-
Treat the cells with serial dilutions of the test compound.
-
Add the fluorescent tracer to all wells at a fixed concentration.
-
Add the NanoLuc® substrate (e.g., furimazine) to all wells.
-
Measure the luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor emission / Donor emission).
-
Plot the BRET ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve, which reflects the target engagement of the compound in a cellular environment.
-
Mandatory Visualizations
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. HTRF Human VHL Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 5. revvity.com [revvity.com]
- 6. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.com]
- 12. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
Methodological & Application
Application Notes and Protocols for PROTACs Utilizing CRBN Ligand-109
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate target proteins.[1] This document provides detailed application notes and protocols for the use of PROTACs synthesized with CRBN ligand-109 , a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, in cell-based assays.[2]
Cereblon is a widely utilized E3 ligase in PROTAC development due to the favorable pharmacological properties of its ligands, such as thalidomide (B1683933) and pomalidomide.[3][4] PROTACs built with CRBN ligands function by forming a ternary complex between the target protein of interest (POI) and the CRL4^CRBN^ E3 ligase complex, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4][5]
These notes will guide researchers through the necessary cell-based assays to characterize the activity of their CRBN ligand-109-based PROTACs, from initial degradation assessment to more detailed mechanistic studies.
Mechanism of Action: CRBN-Mediated Protein Degradation
A PROTAC synthesized using CRBN ligand-109 operates through a catalytic cycle. The molecule first binds to both the target protein (POI) and the CRBN E3 ligase, forming a ternary complex.[6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.
Figure 1. PROTAC-mediated protein degradation pathway via CRBN E3 ligase.
Experimental Workflow for PROTAC Characterization
A systematic approach is crucial for evaluating a novel PROTAC. The following workflow outlines the key cell-based assays to assess the efficacy and mechanism of action of a CRBN ligand-109-based PROTAC.
Figure 2. Step-by-step workflow for cell-based PROTAC evaluation.
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[1] The following table provides representative data for well-characterized CRBN-based PROTACs targeting the BRD4 protein, which can serve as a benchmark for your experiments.
| PROTAC Compound | Target Protein | Cell Line | DC50 | Dmax | Assay Method | Reference |
| dBET1 | BRD4 | MV4;11 | 8 nM | >98% | Western Blot | [7] |
| ARV-771 | BET family | HEK293 | <1 nM | >90% | HiBiT Assay | [8] |
| PROTAC 11c | CDK9 | MCF-7 | N/A | Selective Degradation | Western Blot | [9] |
Note: The performance of your CRBN ligand-109-based PROTAC will be highly dependent on the target protein, the linker, and the cell line used.[10]
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
Western blotting is the conventional method to quantify changes in protein levels.[1][11] This protocol allows for the determination of DC50 and Dmax values.
Materials:
-
Cancer cell line expressing the protein of interest (e.g., HeLa, THP-1).[5]
-
PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate and imaging system.
Methodology:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.[5]
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[5]
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation & SDS-PAGE:
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Detection & Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.[5]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC50 and Dmax.[1]
-
Protocol 2: HiBiT Assay for Kinetic Analysis of Protein Degradation
The HiBiT assay provides a sensitive, real-time method to measure protein degradation kinetics in live cells.[8][12] This requires CRISPR/Cas9 engineering to fuse an 11-amino-acid HiBiT tag to the endogenous target protein.[13]
Materials:
-
CRISPR-edited cell line with the target protein endogenously tagged with HiBiT.
-
White, opaque 96- or 384-well plates.
-
PROTAC stock solution.
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Endurazine™ Live Cell Substrate for kinetic reads.[13][14]
-
Luminometer.
Methodology (Lytic Endpoint):
-
Cell Seeding: Plate the HiBiT-tagged cells in white-walled plates and incubate overnight.[13]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate for the desired time.
-
Lysis and Detection:
-
Measurement: Measure luminescence using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein.[14]
-
Data Analysis: Normalize the data to vehicle-treated controls to calculate percent degradation and determine DC50 and Dmax.[8]
Protocol 3: NanoBRET™ Assay for Target Engagement and Ternary Complex Formation
NanoBRET™ is a proximity-based assay that can be used to confirm that the PROTAC engages its target and facilitates the formation of a ternary complex in live cells.[15][16]
A. Target Engagement
This assay measures the binding of the PROTAC to CRBN within the cell.
Materials:
-
HEK293T cells stably expressing NanoLuc®-CRBN.[17]
-
BODIPY™-lenalidomide tracer.[17]
-
PROTAC stock solution.
-
Opti-MEM® I Reduced Serum Medium.
-
White, opaque 96- or 384-well plates.
-
BRET-capable plate reader.
Methodology:
-
Cell Preparation: Prepare a suspension of NanoLuc®-CRBN expressing cells in Opti-MEM®.
-
Assay Setup: In a multi-well plate, add the cell suspension, the BODIPY™-lenalidomide tracer, and a serial dilution of your CRBN ligand-109-based PROTAC.[17]
-
Incubation: Incubate the plate at 37°C, 5% CO2.
-
Measurement: Measure the NanoBRET™ signal using a plate reader with the appropriate filter set (e.g., 450 nm donor, 520 nm acceptor).[17]
-
Data Analysis: The PROTAC will compete with the tracer for binding to NanoLuc®-CRBN, resulting in a dose-dependent decrease in the BRET signal. Calculate the IC50 value from the resulting competition curve.[16][17]
B. Ternary Complex Formation
This assay confirms the PROTAC-induced proximity of the POI and CRBN.
Materials:
-
Cell line co-expressing the POI fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC stock solution.
-
Plate reader with BRET capabilities.
Methodology:
-
Cell Preparation: Prepare a suspension of the engineered cells.
-
Assay Setup: Add the cells to a white-walled plate. Add the HaloTag® ligand and incubate to label the HaloTag®-CRBN fusion.
-
PROTAC Addition: Add a serial dilution of the PROTAC.
-
Measurement: Measure the NanoBRET™ signal. An increase in the BRET signal indicates the PROTAC-mediated formation of the POI-CRBN ternary complex.[16]
-
Data Analysis: Plot the BRET ratio against the PROTAC concentration.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Action | Reference |
| No target degradation observed | Poor cell permeability of the PROTAC. | Assess permeability using a PAMPA assay. Optimize linker properties. | [10] |
| Low CRBN expression in the cell line. | Confirm CRBN protein levels via Western blot. Use a cell line with higher CRBN expression. | [7][10] | |
| Inefficient ternary complex formation. | Test PROTACs with different linker lengths and compositions. Confirm binary binding to both POI and CRBN. | [10] | |
| "Hook Effect" observed (reduced degradation at high concentrations) | Formation of binary complexes (PROTAC-POI or PROTAC-CRBN) that prevent ternary complex formation. | Perform a wide dose-response experiment to identify the optimal concentration range. Use lower concentrations. | [10] |
| Off-target degradation | CRBN ligands can act as "molecular glues" and degrade "neosubstrates" (e.g., IKZF1). | Perform proteome-wide analysis to identify off-targets. Modify the CRBN ligand or linker to improve selectivity. | [10] |
Conclusion
The successful development of a PROTAC based on CRBN ligand-109 requires a systematic evaluation of its performance in a cellular context. By following the detailed protocols for assessing protein degradation, target engagement, and ternary complex formation, researchers can effectively characterize their compounds. The provided quantitative benchmarks and troubleshooting guide will aid in the rational design and optimization of novel protein degraders for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. selvita.com [selvita.com]
- 17. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Targeted Degradation of SOS1 using a PROTAC Synthesized from E3 Ligase Ligand-linker Conjugate 109
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] This document provides detailed application notes and experimental protocols for the characterization of a novel PROTAC synthesized using E3 Ligase Ligand-linker Conjugate 109 . This conjugate is a key building block for creating a PROTAC that targets Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a crucial role in the RAS/MAPK signaling pathway.[2][3] Dysregulation of the SOS1-RAS interaction is implicated in various cancers, making SOS1 an attractive therapeutic target.[4]
These guidelines will enable researchers to effectively design and execute experiments to evaluate the efficacy, potency, and mechanism of action of the resulting SOS1-targeting PROTAC.
Mechanism of Action & Signaling Pathway
The PROTAC synthesized from this compound functions by inducing the degradation of the SOS1 protein. This bifunctional molecule simultaneously binds to the SOS1 protein and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to SOS1, marking it for degradation by the proteasome.[1] The degradation of SOS1 disrupts its function as a guanine nucleotide exchange factor for RAS, thereby inhibiting the activation of the downstream MAPK/ERK signaling cascade, which is critical for cell proliferation and survival.[2][6]
Quantitative Data Summary
The following tables summarize representative quantitative data for the activity of a hypothetical SOS1-targeting PROTAC synthesized from this compound in various cancer cell lines. These values are based on published data for similar SOS1 degraders and serve as a reference for expected experimental outcomes.[7][8]
Table 1: Degradation Potency and Efficacy of SOS1 PROTAC
| Cell Line | Cancer Type | KRAS Mutation | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| NCI-H358 | Lung Adenocarcinoma | G12C | 98.4 | >90 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 255 | >90 |
| AsPC-1 | Pancreatic Cancer | G12D | 119 | >85 |
| SW620 | Colorectal Cancer | G12V | 104 | >90 |
¹DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein after a 24-hour treatment.[9] ²Dₘₐₓ: The maximum percentage of target protein degradation observed.[9]
Table 2: Anti-proliferative Activity of SOS1 PROTAC
| Cell Line | Cancer Type | KRAS Mutation | IC₅₀ (µM)³ |
| NCI-H358 | Lung Adenocarcinoma | G12C | 0.525 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | 0.218 |
| AsPC-1 | Pancreatic Cancer | G12D | 0.307 |
| SW620 | Colorectal Cancer | G12V | 0.199 |
³IC₅₀: The concentration of the PROTAC that inhibits cell proliferation by 50% after a 72-hour treatment.
Experimental Protocols
The following section provides detailed protocols for key experiments to characterize the SOS1-targeting PROTAC.
Protocol 1: Western Blot for SOS1 Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol details the quantification of SOS1 protein levels in cells treated with the PROTAC to determine its degradation potency (DC₅₀) and efficacy (Dₘₐₓ).[1]
Materials:
-
Cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
SOS1 PROTAC (synthesized from Conjugate 109)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1, anti-GAPDH, or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the SOS1 PROTAC in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours). A 24-hour incubation is standard for initial DC₅₀ determination.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Probe the membrane with an anti-loading control antibody (e.g., anti-GAPDH).
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the SOS1 band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of SOS1 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[9]
-
Protocol 2: Cell Viability Assay (IC₅₀ Determination)
This protocol measures the effect of the SOS1 PROTAC on cell proliferation and viability to determine its half-maximal inhibitory concentration (IC₅₀). The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
White, opaque-walled 96-well plates
-
SOS1 PROTAC
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells per well) in 100 µL of medium. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the SOS1 PROTAC in complete medium.
-
Add the PROTAC dilutions to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from the no-cell control wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (SOS1-PROTAC-E3 Ligase) within the cell.[11]
Materials:
-
Cancer cell lines
-
SOS1 PROTAC
-
DMSO
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold PBS
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibodies: anti-SOS1, anti-E3 ligase (e.g., anti-VHL or anti-CRBN), and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
Procedure:
-
Cell Treatment: Treat cells with the SOS1 PROTAC at a concentration known to induce degradation (e.g., 5x DC₅₀) for a short duration (e.g., 1-4 hours). To stabilize the ternary complex, pre-treat cells with a proteasome inhibitor like MG132 for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-SOS1 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against SOS1 and the specific E3 ligase recruited by the PROTAC. The presence of the E3 ligase in the SOS1 immunoprecipitate from PROTAC-treated cells indicates ternary complex formation.
-
Protocol 4: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant human SOS1 protein
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase (corresponding to the ligand on the PROTAC)
-
Ubiquitin
-
ATP
-
SOS1 PROTAC
-
Ubiquitination reaction buffer
-
Anti-SOS1 antibody
-
Anti-ubiquitin antibody
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and recombinant SOS1 protein.
-
PROTAC Addition: Add the SOS1 PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the reaction products by Western blotting using an anti-SOS1 antibody. A high molecular weight smear or distinct bands above the unmodified SOS1 protein indicates polyubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitinated species.
Disclaimer
These application notes and protocols are intended for research use only by qualified professionals. The provided quantitative data is for illustrative purposes and should be experimentally determined for the specific PROTAC and cell lines being investigated. Researchers should optimize conditions for their specific experimental setup.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. SOS1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. biorxiv.org [biorxiv.org]
- 11. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 109 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 109 is a key chemical moiety used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Specifically, it serves as a precursor for the creation of the PROTAC SOS1 degrader, designated as HY-161636. This degrader is designed to target the Son of Sevenless Homolog 1 (SOS1) protein for degradation, offering a promising therapeutic strategy for cancers driven by mutations in the RAS signaling pathway, particularly KRAS-mutant cancers. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating RAS, a central node in signaling pathways that control cell proliferation, differentiation, and survival. Dysregulation of the RAS pathway is a hallmark of many human cancers. The use of a PROTAC approach to degrade SOS1 provides an alternative to traditional small molecule inhibition, with the potential for greater efficacy and the ability to overcome drug resistance.
Mechanism of Action
The PROTAC SOS1 degrader synthesized from this compound is a heterobifunctional molecule. It consists of a ligand that binds to the target protein (SOS1) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The E3 ligase ligand in this conjugate is a Cereblon (CRBN) ligand.
The mechanism of action involves the formation of a ternary complex between the PROTAC, the SOS1 protein, and the CRBN E3 ligase complex. This proximity induces the ubiquitination of SOS1, marking it for degradation by the proteasome. The degradation of SOS1 disrupts the RAS signaling cascade, leading to the inhibition of downstream pathways such as the MAPK/ERK pathway, which in turn suppresses cancer cell proliferation and survival.
Applications in Cancer Research
The primary application of PROTACs derived from this compound is in the preclinical investigation of treatments for cancers with a dependency on the RAS signaling pathway. Key research applications include:
-
Targeted Therapy for KRAS-Mutant Cancers: Numerous studies have highlighted the potential of SOS1 degradation as a therapeutic strategy for cancers harboring KRAS mutations, which are notoriously difficult to target directly. This includes non-small cell lung cancer, colorectal cancer, and pancreatic cancer.
-
Overcoming Drug Resistance: PROTAC-mediated degradation of SOS1 can be effective in contexts where cancer cells have developed resistance to conventional inhibitors of the RAS-MAPK pathway.
-
Combination Therapies: The SOS1 degrader can be investigated in combination with other anticancer agents, such as KRAS G12C inhibitors or MEK inhibitors, to achieve synergistic effects and prevent the emergence of resistance.
-
Study of RAS Pathway Dynamics: As a research tool, the SOS1 degrader allows for the acute and potent depletion of SOS1, enabling detailed studies of the downstream consequences on the RAS signaling network.
Data Presentation
The following tables summarize quantitative data for representative SOS1 PROTAC degraders from published literature. While specific data for HY-161636 is limited in publicly available research, the data for analogous compounds demonstrate the potential of this therapeutic strategy.
Table 1: In Vitro Degradation Potency of SOS1 PROTACs
| Compound | Cell Line | KRAS Mutation | DC50 (nM) | Reference |
| PROTAC SOS1 degrader-1 | - | - | 98.4 | [1] |
| A potent SOS1 degrader | Multiple | Various | < 15 | --INVALID-LINK-- |
| P7 | CRC cell lines | - | - | --INVALID-LINK-- |
Table 2: In Vitro Anti-proliferative Activity of SOS1 PROTACs
| Compound | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| BTX-B01 | MIA PaCa-2 | G12C | 1 | --INVALID-LINK-- |
| NCI-H358 | G12C | 8 | --INVALID-LINK-- | |
| A549 | G12S | 1 | --INVALID-LINK-- | |
| P7 | CRC PDOs | - | 5-fold lower than BI3406 | --INVALID-LINK-- |
Visualizations
Caption: Mechanism of action of the SOS1 PROTAC degrader.
Caption: SOS1 in the RAS/MAPK signaling pathway and the point of intervention by the PROTAC degrader.
Caption: General experimental workflow for the evaluation of a SOS1 PROTAC degrader.
Experimental Protocols
Synthesis of PROTAC SOS1 Degrader (General Procedure)
Note: The precise, step-by-step synthesis protocol for HY-161636 from this compound is proprietary and detailed in patent literature (e.g., WO2024083257A1). The following is a generalized protocol for the coupling of a linker-E3 ligand conjugate to a target protein ligand.
Materials:
-
This compound (with a reactive group, e.g., a carboxylic acid or amine)
-
SOS1 ligand (with a complementary reactive group)
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolve the this compound and the SOS1 ligand in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the coupling reagents to the reaction mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 12-24 hours), monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the pure PROTAC SOS1 degrader.
-
Confirm the identity and purity of the final compound by analytical methods such as NMR and high-resolution mass spectrometry.
Western Blot for SOS1 Degradation
Materials:
-
KRAS-mutant cancer cell line (e.g., MIA PaCa-2, NCI-H358)
-
Cell culture medium and supplements
-
SOS1 PROTAC degrader
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SOS1, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SOS1 PROTAC degrader or DMSO for the desired time (e.g., 2, 4, 8, 16, 24 hours). A positive control well can be pre-treated with a proteasome inhibitor for 1 hour before adding the degrader.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-GAPDH or anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the percentage of SOS1 degradation relative to the vehicle control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
KRAS-mutant cancer cell line
-
96-well white, clear-bottom plates
-
SOS1 PROTAC degrader
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the SOS1 PROTAC degrader or DMSO vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting the data using appropriate software.
In Vivo Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS-mutant cancer cell line (e.g., MIA PaCa-2)
-
Matrigel (optional)
-
SOS1 PROTAC degrader formulated in a suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the SOS1 PROTAC degrader (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure tumor volume (e.g., using the formula: Volume = 0.5 x length x width²) and mouse body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics studies by Western blot to confirm SOS1 degradation).
-
Plot the tumor growth curves and perform statistical analysis to evaluate the anti-tumor efficacy.
References
Application Note & Protocol: Conjugation of a Target Protein Ligand to E3 Ligase Ligand-linker Conjugate 109
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] E3 Ligase Ligand-linker Conjugate 109 is a pre-synthesized molecule containing an E3 ligase ligand and a linker with a reactive aldehyde functional group, designed to streamline the synthesis of PROTACs. This application note provides a detailed protocol for the conjugation of a target protein ligand to this compound via reductive amination to generate a functional PROTAC. The resulting PROTAC in this example is designed to target Son of sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor involved in the RAS/MAPK signaling pathway.[3][4][5]
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the conjugation protocol.
Figure 1: SOS1 Signaling Pathway and PROTAC-Mediated Degradation. This diagram illustrates the role of SOS1 in the RAS/MAPK signaling pathway and how a SOS1-targeting PROTAC induces its degradation.
Figure 2: Experimental Workflow for PROTAC Synthesis. This flowchart outlines the key steps in the conjugation, purification, and characterization of the target protein-PROTAC conjugate.
Experimental Protocol
This protocol describes the conjugation of a target protein ligand containing a primary amine to the aldehyde group of this compound via reductive amination.
Materials and Reagents:
-
Target protein ligand with a primary amine functional group
-
This compound
-
Sodium cyanoborohydride (NaCNBH₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Acetic acid (glacial)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Reaction Setup:
-
In a clean, dry vial, dissolve the target protein ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
-
Reductive Amination:
-
To the reaction mixture, add sodium cyanoborohydride (1.5 equivalents) in portions over 10-15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
-
Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Collect the fractions containing the desired product and lyophilize to obtain the pure PROTAC conjugate.
-
-
Characterization:
-
Confirm the identity of the final product by LC-MS to determine the correct mass.
-
Further characterize the structure and confirm purity using ¹H and ¹³C NMR spectroscopy.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the synthesis and characterization of the PROTAC.
Table 1: Reaction Conditions and Yield
| Parameter | Value |
| Molar Ratio (Target Ligand : Conjugate 109) | 1 : 1.1 |
| Reducing Agent (equivalents) | Sodium Cyanoborohydride (1.5) |
| Solvent | Anhydrous DMF |
| Reaction Temperature (°C) | 25 |
| Reaction Time (hours) | 18 |
| Crude Yield (mg) | Enter Value |
| Purified Yield (mg) | Enter Value |
| Percent Yield (%) | Enter Value |
Table 2: Characterization Data
| Analytical Method | Expected Result | Observed Result | Purity (%) |
| LC-MS (m/z) | Calculated [M+H]⁺ | Observed [M+H]⁺ | >95% |
| ¹H NMR | Expected chemical shifts and integrations | Conforms to expected structure | N/A |
| ¹³C NMR | Expected chemical shifts | Conforms to expected structure | N/A |
Table 3: In Vitro Degradation Activity
| Cell Line | PROTAC Concentration (nM) | SOS1 Degradation (%) | DC₅₀ (nM) |
| e.g., NCI-H358 | 10 | Enter Value | Enter Value |
| 100 | Enter Value | ||
| 1000 | Enter Value |
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of a target protein ligand to this compound. The resulting PROTAC can then be used for in vitro and in vivo studies to assess its efficacy in degrading the target protein and to explore its therapeutic potential. The provided templates for data presentation will aid in the clear and concise reporting of experimental results. It is important to note that reaction conditions may require optimization depending on the specific properties of the target protein ligand.
References
Application Notes and Protocols for In Vitro Ubiquitination Assays with E3 Ligase Ligand-Linker Conjugate 109-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3][4]
This document provides detailed application notes and protocols for performing in vitro ubiquitination assays with PROTACs synthesized using E3 Ligase Ligand-linker Conjugate 109 . This specific conjugate is utilized in the synthesis of PROTACs targeting Son of sevenless homolog 1 (SOS1), a key signaling protein implicated in various cancers.[3][5] The ligand component of this conjugate recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6][7] These assays are crucial for characterizing the biochemical activity of novel PROTACs, confirming their mechanism of action, and providing quantitative data to guide drug development efforts.[8][9]
Principle of the Assay
The in vitro ubiquitination assay is a reconstituted biochemical system that directly measures the ability of a PROTAC to induce the ubiquitination of its target protein.[8] The assay contains purified E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), the specific E3 ligase complex (in this case, CRL4^CRBN^), ubiquitin, ATP, the target protein (SOS1), and the PROTAC being tested.[8] The formation of a productive ternary complex between SOS1, the PROTAC, and CRBN leads to the transfer of ubiquitin onto SOS1.[6] The resulting ubiquitinated SOS1 can be detected by various methods, most commonly by Western blotting.[8]
Data Presentation
Effective characterization of PROTACs requires robust quantitative data. Below are examples of how to structure data from both cell-based degradation assays and in vitro ubiquitination assays.
Table 1: Cell-Based Degradation Efficiency of a PROTAC SOS1 Degrader
This table summarizes the half-maximal degradation concentration (DC50) of a PROTAC SOS1 degrader, synthesized from a precursor related to this compound, in various colorectal cancer cell lines after a 24-hour treatment.[10]
| Cell Line | Target Protein | PROTAC Compound | DC50 (µM) | Dmax (%) | Reference |
| SW620 | SOS1 | PROTAC SOS1 degrader-3 | 0.59 | >90% | [10] |
| HCT116 | SOS1 | PROTAC SOS1 degrader-3 | 0.75 | >90% | [10] |
| SW1417 | SOS1 | PROTAC SOS1 degrader-3 | 0.19 | >90% | [10] |
Table 2: Illustrative In Vitro Ubiquitination Data for a SOS1-Targeting PROTAC
This table provides a template for presenting quantitative data obtained from an in vitro ubiquitination assay. The values are for illustrative purposes to guide data presentation.
| PROTAC Concentration (nM) | Percent SOS1 Ubiquitination (%) | UbC50 (nM) | Ub_max_ (%) |
| 0 | 5 | \multirow{6}{}{~50} | \multirow{6}{}{~85} |
| 10 | 25 | ||
| 50 | 55 | ||
| 100 | 75 | ||
| 500 | 85 | ||
| 1000 | 80 (slight hook effect) |
Mandatory Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using the DOT language.
Caption: PROTAC-induced ubiquitination pathway for SOS1.
Caption: Workflow for the in vitro ubiquitination assay.
Experimental Protocols
Materials and Reagents
Table 3: Reagents for In Vitro Ubiquitination Assay
| Reagent | Recommended Stock Concentration | Recommended Final Concentration | Notes |
| Recombinant Human E1 (UBE1) | 1 µM | 50 nM | |
| Recombinant Human E2 (e.g., UBE2D2) | 5 µM | 250 nM | The optimal E2 enzyme may need to be determined empirically. |
| Recombinant Human CRL4^CRBN^ Complex | 2.5 µM | 100 nM | Ensure the complex is active. |
| Recombinant Human SOS1 | 5 µM | 250 nM | Full-length or relevant domain. |
| Ubiquitin (Human, wild-type) | 10 mg/mL (~1.17 mM) | 100 µM | |
| ATP | 100 mM | 5 mM | Prepare fresh. |
| 10x Ubiquitination Buffer | 10x | 1x | 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT. |
| PROTAC Stock (in DMSO) | 10 mM | 0.01 - 10 µM | Prepare serial dilutions. |
| DMSO | - | As vehicle control | Match the final DMSO concentration in all wells. |
| 5x SDS-PAGE Loading Buffer | 5x | 1x | To stop the reaction. |
| Anti-SOS1 Antibody | Varies | Varies | For Western blotting. |
| Anti-Ubiquitin Antibody (e.g., P4D1) | Varies | Varies | For Western blotting. |
| HRP-conjugated Secondary Antibody | Varies | Varies | For Western blotting. |
| ECL Substrate | - | - | For chemiluminescent detection. |
Detailed Protocol for In Vitro SOS1 Ubiquitination
This protocol is a general guideline and may require optimization for specific experimental conditions.
1. Preparation of Master Mix (on ice):
-
For a single 25 µL reaction, prepare a master mix containing the common reagents. This ensures consistency across different reaction conditions.
-
In a microcentrifuge tube, combine the following:
-
2.5 µL of 10x Ubiquitination Buffer
-
1.25 µL of 100 mM ATP
-
0.125 µL of 1 µM E1 Enzyme
-
0.125 µL of 5 µM E2 Enzyme
-
2.1 µL of 10 mg/mL Ubiquitin
-
1.25 µL of 5 µM SOS1 Protein
-
1 µL of 2.5 µM CRL4^CRBN^ Complex
-
Add nuclease-free water to a final volume that, when combined with the PROTAC/DMSO, will equal 25 µL.
-
2. Setting up the Reactions:
-
Aliquot the master mix into individual reaction tubes.
-
Add the PROTAC at various concentrations (e.g., a serial dilution from 10 µM to 10 nM final concentration).
-
For the negative control, add an equivalent volume of DMSO.
-
Set up additional controls:
-
No E1: Replace the E1 enzyme with buffer to confirm ATP and E1 dependence.
-
No E3: Replace the CRL4^CRBN^ complex with buffer to confirm E3 dependence.
-
No PROTAC: Use DMSO as a vehicle control to demonstrate that ubiquitination is PROTAC-dependent.
-
3. Incubation:
-
Gently mix the reactions.
-
Incubate the tubes at 37°C for 60-120 minutes. The optimal incubation time should be determined empirically.
4. Stopping the Reaction:
-
Stop the reaction by adding 6.25 µL of 5x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. Detection of Ubiquitinated SOS1 by Western Blot:
-
SDS-PAGE: Load 15-20 µL of each reaction onto a suitable polyacrylamide gel (e.g., 4-12% gradient gel) and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SOS1 overnight at 4°C. This will allow for the detection of both unmodified SOS1 and higher molecular weight, ubiquitinated SOS1 species, which will appear as a smear or ladder above the main SOS1 band.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
6. Data Analysis:
-
Use densitometry software to quantify the intensity of the bands corresponding to unmodified SOS1 and the ubiquitinated SOS1 smear.
-
Calculate the percentage of ubiquitinated SOS1 for each PROTAC concentration.
-
Plot the percentage of ubiquitinated SOS1 against the PROTAC concentration to determine the UbC50 (the concentration of PROTAC that promotes 50% of the maximal ubiquitination) and the Ub_max_ (the maximum level of ubiquitination).
Troubleshooting
Table 4: Common Problems and Solutions
| Problem | Possible Cause | Solution |
| No or weak ubiquitination signal | Inactive enzyme(s) or ATP. | Use freshly prepared ATP and ensure enzymes have been stored correctly and are active. |
| Non-optimal E2 enzyme. | Test a panel of E2 conjugating enzymes. | |
| Ternary complex does not form or is non-productive. | This may indicate an issue with the PROTAC design (e.g., linker length or composition). | |
| High background | Non-specific antibody binding. | Optimize antibody concentrations and blocking conditions. |
| "Hook effect" observed at high PROTAC concentrations | Formation of binary complexes (PROTAC-SOS1 or PROTAC-CRBN) that prevent ternary complex formation. | This is a known phenomenon for PROTACs and confirms a key aspect of their mechanism. Ensure a wide range of PROTAC concentrations are tested. |
By following these detailed protocols and application notes, researchers can effectively utilize in vitro ubiquitination assays to characterize the biochemical activity of PROTACs developed from this compound and advance the development of novel targeted protein degraders.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. SOS1 - Wikipedia [en.wikipedia.org]
- 4. PDB-101: Molecule of the Month: Ubiquitin [pdb101.rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. Cereblon - Wikipedia [en.wikipedia.org]
- 7. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. medchemexpress.com [medchemexpress.com]
Measuring Ternary Complex Formation with E3 Ligase Ligand-linker Conjugate 109: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the characterization of ternary complexes formed by a target protein, an E3 ubiquitin ligase, and the E3 Ligase Ligand-linker Conjugate 109. The formation of a stable ternary complex is a critical initial step in the mechanism of action for proteolysis-targeting chimeras (PROTACs), which hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2][][4][5][6][7] this compound is a component used in the synthesis of PROTACs, such as a SOS1 degrader.[8]
The efficiency and selectivity of a PROTAC are heavily influenced by the stability, dynamics, and structural properties of this ternary complex.[] Therefore, accurate measurement of its formation and characterization of its biophysical properties are essential for the development of effective protein degraders. This document outlines several key biophysical methods for this purpose, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaLISA, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[1][9][10][11]
Signaling Pathway of PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[7] These molecules function by inducing the formation of a ternary complex between the target protein and the E3 ligase.[6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination.[12][13] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[13]
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The following tables present hypothetical quantitative data for the binding interactions involved in the formation of a ternary complex with a PROTAC synthesized from this compound. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Binary Binding Affinities
| Interaction | Technique | KD (nM) | ka (1/Ms) | kd (1/s) |
| PROTAC <-> Target Protein (TP) | SPR | 150 | 1.2 x 105 | 1.8 x 10-2 |
| PROTAC <-> E3 Ligase | SPR | 85 | 2.5 x 105 | 2.1 x 10-2 |
| TP <-> E3 Ligase (in absence of PROTAC) | SPR | >10,000 (weak/no binding) | Not Determined | Not Determined |
Table 2: Ternary Complex Formation and Cooperativity
| Ternary Complex | Technique | KD (nM) | Cooperativity (α) |
| [E3 Ligase + PROTAC] + TP | TR-FRET | 25 | 6.0 |
| [TP + PROTAC] + E3 Ligase | AlphaLISA | 28 | 3.0 |
| Ternary Complex | ITC | 30 | Not Applicable |
-
Cooperativity (α) is a measure of how the binding of one component influences the binding of the other. It is calculated as the ratio of the binary affinity to the ternary affinity (e.g., α = KD (PROTAC <-> TP) / KD ([E3 Ligase + PROTAC] + TP)). A value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[14][15]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[16][17][18]
Caption: Experimental workflow for a TR-FRET assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound-based PROTAC in 100% DMSO.
-
Dilute the labeled E3 ligase (e.g., GST-tagged, labeled with a donor fluorophore-conjugated anti-GST antibody) and the labeled target protein (e.g., His-tagged, labeled with an acceptor fluorophore-conjugated anti-His antibody) to their final concentrations in assay buffer.[16]
-
Create a serial dilution of the PROTAC in assay buffer.
-
-
Assay Procedure:
-
Add the PROTAC serial dilutions to a 384-well assay plate.
-
Add the labeled E3 ligase and target protein mixture to all wells.
-
Include controls such as wells with no PROTAC (negative control) and wells with a known interactor (positive control).
-
Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.[16]
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable binding model to determine the EC50 for ternary complex formation and subsequently the KD.[19]
-
AlphaLISA Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay.[20] It utilizes donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal.[20][21]
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of the PROTAC, biotinylated target protein, and tagged E3 ligase (e.g., GST-tagged).
-
Prepare streptavidin-coated donor beads and anti-tag (e.g., anti-GST) acceptor beads in the appropriate assay buffer.[22]
-
-
Assay Procedure:
-
Add the PROTAC serial dilutions to a 384-well assay plate.
-
Add the biotinylated target protein and tagged E3 ligase to the wells.
-
Incubate for 60 minutes at room temperature.[20]
-
Add the acceptor beads and incubate for another 60 minutes.[20]
-
Add the donor beads and incubate for 30-60 minutes in the dark.[20][22]
-
-
Data Acquisition and Analysis:
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface.[9][24][25] It provides kinetic data (ka and kd) in addition to affinity (KD).[9]
Protocol:
-
Chip Preparation:
-
Immobilize the E3 ligase onto a sensor chip surface using standard amine coupling chemistry or affinity capture (e.g., anti-GST antibody for a GST-tagged E3 ligase).
-
-
Binding Analysis:
-
Binary Interactions:
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding kinetics and affinity.
-
Similarly, inject a series of concentrations of the PROTAC over an immobilized target protein surface.
-
-
Ternary Complex Formation:
-
Inject a mixture of a fixed, near-saturating concentration of the target protein and a dilution series of the PROTAC over the immobilized E3 ligase surface.
-
Alternatively, pre-form the PROTAC-target protein complex and inject it over the E3 ligase surface.[26]
-
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to determine KD, ka, and kd values.
-
Calculate the cooperativity factor (α) by comparing the binary and ternary affinities.[26]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including affinity (KD), stoichiometry (n), and enthalpy (ΔH).[27][28][29]
Caption: Concept of cooperativity in ternary complex formation.
Protocol:
-
Sample Preparation:
-
Prepare the E3 ligase, target protein, and PROTAC in identical, degassed buffer to minimize heats of dilution.[28][30]
-
Typically, the macromolecule (e.g., E3 ligase) is placed in the sample cell, and the ligand (e.g., a pre-mixed solution of PROTAC and target protein) is in the injection syringe.[30]
-
-
ITC Experiment:
-
Equilibrate the instrument at the desired temperature.
-
Load the E3 ligase into the sample cell and the PROTAC/target protein mixture into the syringe.
-
Perform a series of small injections of the syringe solution into the sample cell.[27]
-
Record the heat changes after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable model to determine KD, n, and ΔH.[31]
-
Control experiments, such as titrating the PROTAC/target protein mixture into buffer alone, are necessary to account for heats of dilution.[31]
-
References
- 1. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bitesizebio.com [bitesizebio.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. med.emory.edu [med.emory.edu]
- 25. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 26. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 28. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 29. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]
- 30. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 31. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate 109 in Proteomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 Ligase Ligand-linker Conjugate 109 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of molecules that induce targeted protein degradation.[1][][3][4] PROTACs function by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[3][5] This technology offers a powerful approach to modulate protein levels for therapeutic intervention and to probe protein function.[4] this compound is specifically designed for the synthesis of PROTACs, such as the SOS1 degrader HY-161636, highlighting its utility in targeting challenging disease-related proteins.[6]
These application notes provide an overview of the use of this compound in proteomic studies, including protocols for the synthesis of a model PROTAC, and subsequent quantitative proteomic workflows to identify its targets and assess its degradation efficiency and selectivity.
Synthesis of a PROTAC using this compound
This compound serves as a foundational scaffold containing the E3 ligase ligand and a linker with a reactive handle for conjugation to a ligand targeting a protein of interest (POI). The general principle involves a chemical reaction between the linker of Conjugate 109 and a suitable functional group on the POI ligand.
Protocol: Synthesis of a Model PROTAC ("PROTAC-X")
This protocol describes the synthesis of a hypothetical PROTAC ("PROTAC-X") by conjugating this compound with a hypothetical POI-targeting ligand ("Ligand-Y").
Materials:
-
This compound
-
POI-targeting Ligand-Y (with a compatible reactive group, e.g., an amine or alkyne)
-
Anhydrous Dimethylformamide (DMF)
-
Coupling agents (e.g., HATU, HOBt) or catalysts for click chemistry (e.g., copper(II) sulfate (B86663), sodium ascorbate)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolution: Dissolve this compound and Ligand-Y in anhydrous DMF.
-
Coupling Reaction:
-
For amide coupling: Add HATU, HOBt, and DIPEA to the reaction mixture.
-
For click chemistry (if applicable): Add copper(II) sulfate and sodium ascorbate.
-
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification: Once the reaction is complete, purify the crude product by preparative HPLC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC-X using MS and NMR spectroscopy.
Proteomic Approaches to Characterize PROTAC-X
Quantitative proteomics is an indispensable tool for evaluating the efficacy and specificity of newly synthesized PROTACs.[7][8][9][10] These studies aim to identify the intended target, measure its degradation efficiency, and assess any off-target effects on the global proteome.
Experimental Workflow for Quantitative Proteomics
The following diagram illustrates a typical workflow for the proteomic analysis of cells treated with PROTAC-X.
Caption: Workflow for proteomic analysis of PROTAC-treated cells.
Protocol: Global Proteomic Profiling of PROTAC-X Treated Cells
This protocol outlines a label-free quantitative proteomics approach to identify proteins degraded upon treatment with PROTAC-X.[8][11]
Materials:
-
Cell line of interest
-
PROTAC-X
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 solid-phase extraction cartridges
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of concentrations of PROTAC-X or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in lysis buffer supplemented with inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Protein Digestion:
-
Reduce protein disulfide bonds with DTT.
-
Alkylate cysteine residues with IAA.
-
Digest proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with TFA.
-
Desalt and concentrate peptides using C18 cartridges.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Perform protein identification against a relevant protein database.
-
Quantify protein abundance based on precursor ion intensities or spectral counts.
-
Perform statistical analysis to identify proteins with significantly altered abundance between PROTAC-X and vehicle-treated samples.
-
Data Presentation and Interpretation
The results of quantitative proteomic experiments should be presented in a clear and structured manner to facilitate interpretation.
Target Degradation Efficiency
The primary goal is to determine the extent of degradation of the intended target protein.
| PROTAC-X Concentration | Target Protein Abundance (Fold Change vs. Vehicle) | p-value |
| 10 nM | 0.85 | 0.04 |
| 50 nM | 0.42 | <0.01 |
| 100 nM | 0.15 | <0.001 |
| 500 nM | 0.08 | <0.001 |
Selectivity Profiling
A key aspect of PROTAC characterization is to assess its selectivity across the proteome.
| Protein ID | Gene Name | Fold Change (100 nM PROTAC-X vs. Vehicle) | p-value | Function |
| P01116 | KRAS | -6.67 | <0.001 | Intended Target (SOS1 interactor) |
| P62258 | GRB2 | -1.2 | 0.03 | SOS1-interacting protein |
| Q06609 | SOS1 | -1.1 | 0.04 | Intended Target |
| P27361 | STAT3 | -1.05 | 0.045 | Transcription factor |
| Q13485 | SHC1 | -1.15 | 0.035 | Adaptor protein |
Mechanistic Validation
Further experiments are crucial to validate that the observed protein degradation is mediated by the intended E3 ligase and the proteasome.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for a PROTAC synthesized from this compound.
Caption: Mechanism of PROTAC-mediated protein degradation.
Protocol: Validation of Proteasome- and E3 Ligase-Dependent Degradation
Materials:
-
Cell line of interest
-
PROTAC-X
-
Proteasome inhibitor (e.g., MG132)
-
Neddylation inhibitor (e.g., MLN4924, to inhibit Cullin-RING E3 ligases)
-
Western blotting reagents and antibodies for the target protein and loading control
Procedure:
-
Co-treatment Experiment:
-
Treat cells with PROTAC-X alone, the respective inhibitor alone, or a combination of PROTAC-X and the inhibitor.
-
Include a vehicle-only control.
-
-
Western Blot Analysis:
-
Harvest cells, lyse, and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, Tubulin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
-
Data Analysis:
-
Quantify band intensities.
-
Rescue of PROTAC-X-induced degradation by the inhibitors confirms the involvement of the proteasome and the specific E3 ligase pathway.
-
Conclusion
This compound is a valuable tool for the development of PROTACs aimed at targeted protein degradation. The combination of chemical synthesis, advanced quantitative proteomics, and mechanistic validation studies provides a robust framework for the characterization of novel degraders. The protocols and workflows described herein offer a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the discovery and development of new therapeutic agents and research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying E3 Ligase Substrates With Quantitative Degradation Proteomics | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. A Label-free Quantitative Proteomics Strategy to Identify E3 Ubiquitin Ligase Substrates Targeted to Proteasome Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for E3 Ligase Ligand-linker Conjugate 109 in the Synthesis of a PROTAC SOS1 Degrader
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to harness the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.
This document provides detailed application notes and protocols for the use of E3 Ligase Ligand-linker Conjugate 109 in the synthesis of PROTAC SOS1 degrader-9 (HY-161636) , a potent degrader of the Son of sevenless homolog 1 (SOS1) protein. SOS1 is a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of RAS proteins, making it a key target in various cancers driven by RAS mutations. The degradation of SOS1 offers a promising therapeutic strategy to inhibit the RAS/MAPK signaling pathway.
Product Information
This compound is a pre-functionalized molecule containing a ligand for an E3 ligase and a linker with a reactive handle, designed to streamline the synthesis of PROTACs.[1][2] It serves as a key building block for the construction of PROTAC SOS1 degrader-9 (HY-161636).[1][2]
| Property | Value |
| Product Name | This compound |
| Used for Synthesis of | PROTAC SOS1 degrader-9 (HY-161636) |
| Target | Son of sevenless homolog 1 (SOS1) |
| E3 Ligase Ligand | Cereblon (CRBN) ligand derivative |
| Linker Type | The specific linker structure is proprietary but is designed for optimal ternary complex formation. |
Signaling Pathway and Mechanism of Action
PROTAC SOS1 degrader-9, synthesized using this compound, targets the SOS1 protein for degradation. SOS1 is a crucial activator of KRAS, a central node in the RAS/MAPK signaling pathway. Upon binding to SOS1 and the E3 ligase Cereblon (CRBN), the PROTAC forms a ternary complex. This proximity induces the polyubiquitination of SOS1, leading to its recognition and degradation by the 26S proteasome. The degradation of SOS1 disrupts the activation of KRAS, thereby inhibiting downstream signaling and suppressing cancer cell proliferation.
Experimental Protocols
Synthesis of PROTAC SOS1 degrader-9 (HY-161636) from this compound
This protocol describes a general synthetic route. Researchers should adapt the conditions based on the specific reactive group on the SOS1 ligand.
Materials:
-
This compound
-
SOS1 Ligand with a suitable reactive handle (e.g., an amine or hydroxyl group)
-
Appropriate coupling reagents (e.g., HATU, EDC/HOBt for amide bond formation)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Purification system (e.g., HPLC, flash chromatography)
Procedure:
-
Dissolve the SOS1 ligand in the anhydrous solvent under an inert atmosphere.
-
Add the coupling reagents and stir for 15-30 minutes at room temperature to activate the carboxylic acid (if applicable).
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature as needed, monitoring the reaction progress by LC-MS.
-
Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Purify the crude product using an appropriate chromatographic method to yield PROTAC SOS1 degrader-9.
-
Confirm the identity and purity of the final product by NMR and HRMS.
Western Blot Analysis of SOS1 Degradation
This protocol is for determining the degradation of SOS1 protein in cells treated with PROTAC SOS1 degrader-9.
Materials:
-
Cancer cell line of interest (e.g., with KRAS mutation)
-
PROTAC SOS1 degrader-9 (HY-161636)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SOS1, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of PROTAC SOS1 degrader-9 for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the percentage of SOS1 degradation relative to the loading control.
Cell Viability Assay
This protocol is for assessing the effect of PROTAC SOS1 degrader-9 on cell proliferation.
Materials:
-
Cancer cell line of interest
-
PROTAC SOS1 degrader-9 (HY-161636)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat cells with a serial dilution of PROTAC SOS1 degrader-9. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
Quantitative Data
The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) for cell viability. While specific data for HY-161636 is not publicly available, related SOS1 degraders have shown potent activity. For instance, other SOS1 PROTACs have demonstrated DC50 values in the nanomolar range and significant inhibition of cell proliferation in KRAS-mutant cancer cell lines.
| Parameter | Description | Typical Range for SOS1 PROTACs |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | 1 - 100 nM |
| IC50 | The concentration of the PROTAC that inhibits cell growth by 50%. | 10 - 500 nM |
Note: These values are illustrative and the actual performance of PROTAC SOS1 degrader-9 (HY-161636) should be determined experimentally.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low SOS1 degradation | - Ineffective ternary complex formation- Low cell permeability of the PROTAC- Proteasome inhibition | - Optimize linker length and attachment points- Assess cell permeability using specific assays- Co-treat with a proteasome inhibitor (e.g., MG132) as a control to confirm proteasome-dependent degradation |
| High background in Western blot | - Insufficient blocking- Non-specific antibody binding | - Increase blocking time or change blocking agent- Titrate primary and secondary antibody concentrations |
| Inconsistent cell viability results | - Uneven cell seeding- Edge effects in the 96-well plate | - Ensure a single-cell suspension before seeding- Avoid using the outer wells of the plate or fill them with media only |
Conclusion
This compound provides a valuable tool for the efficient synthesis of PROTACs targeting SOS1. The resulting PROTAC SOS1 degrader-9 (HY-161636) has the potential to be a potent and selective degrader of SOS1, offering a promising therapeutic strategy for cancers with RAS mutations. The protocols provided herein offer a framework for the synthesis, characterization, and biological evaluation of this novel PROTAC.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of E3 Ligase Ligand-linker Conjugate 109-Based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to address solubility challenges encountered with PROTACs synthesized using E3 Ligase Ligand-linker Conjugate 109. Given that this conjugate contains a pomalidomide-like moiety, the guidance provided will be particularly relevant for Cereblon (CRBN) E3 ligase-recruiting PROTACs.
Troubleshooting Guide: Addressing Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems observed during experimental work with PROTACs.
Problem 1: Precipitate formation upon dilution of DMSO stock solution in aqueous buffer (e.g., PBS, cell culture media).
-
Question: My PROTAC, synthesized from this compound, precipitates out of solution when I dilute my concentrated DMSO stock into my aqueous assay buffer. How can I resolve this?
-
Answer: This is a common issue for PROTACs due to their high molecular weight and lipophilicity, which often places them in the "beyond Rule of 5" chemical space. The sudden change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution. Here are several strategies to address this:
-
Optimize DMSO Concentration: While minimizing DMSO in cellular assays is crucial (typically below 0.5%), a slightly higher concentration might be necessary to maintain solubility. Experiment with a range of final DMSO concentrations to find a balance between solubility and minimal solvent toxicity.
-
Utilize Co-solvents: The addition of a co-solvent can significantly improve the solubility of your PROTAC. Common co-solvents include PEG300, PEG400, and Solutol HS 15. A stepwise dilution approach is recommended.
-
Employ Surfactants: Low concentrations of surfactants like Tween 80 or Pluronic F-68 can help to keep hydrophobic compounds in solution by forming micelles.
-
Problem 2: Low and inconsistent readings in cell-based or biochemical assays.
-
Question: I am observing low potency and high variability in my assay results. Could this be related to solubility?
-
Answer: Yes, poor aqueous solubility is a frequent cause of underestimated potency and inconsistent results. If your PROTAC is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended.
-
Confirm Solubility in Assay Media: Before conducting extensive experiments, determine the kinetic solubility of your PROTAC in the specific assay buffer you are using. This will help you establish the maximum reliable concentration for your experiments.
-
Consider Formulation Strategies: For in vivo studies or even for challenging in vitro assays, more advanced formulation approaches may be necessary. These include the preparation of amorphous solid dispersions (ASDs) or lipid-based formulations. ASDs involve dispersing the PROTAC in a polymer matrix to prevent crystallization and enhance dissolution.
-
Problem 3: Difficulty in achieving desired concentrations for in vivo studies.
-
Question: I am struggling to formulate my PROTAC at a high enough concentration for animal dosing without it precipitating. What are my options?
-
Answer: Formulating PROTACs for in vivo administration is a significant challenge. The following strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): ASDs are a highly effective method for improving the oral bioavailability of poorly soluble drugs.[1][2][3] By converting the crystalline drug to an amorphous state within a polymer matrix, both the dissolution rate and the extent of supersaturation can be increased.[1][3]
-
Lipid-Based Formulations: Encapsulating the PROTAC in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance solubility and absorption.[2]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the PROTAC to improve its solubility and permeability, with the modifying group being cleaved in vivo to release the active PROTAC.[4]
-
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs, particularly those derived from conjugates like 109, often have poor solubility?
A1: PROTACs are inherently large molecules, consisting of two ligands connected by a linker.[5] This often results in a high molecular weight and a large, hydrophobic surface area, leading to low aqueous solubility.[6] The specific chemical nature of the E3 ligase ligand and the linker in Conjugate 109, which includes a somewhat rigid and lipophilic linker, can further contribute to these solubility challenges.
Q2: How does the linker structure influence the solubility of a PROTAC?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties.[7]
-
Hydrophobic Linkers: Alkyl chains, while synthetically accessible, are hydrophobic and can decrease aqueous solubility.[8]
-
Hydrophilic Linkers: Incorporating polar functional groups such as ethers, amides, or polyethylene (B3416737) glycol (PEG) chains can significantly improve solubility.[7][8] PEG linkers, in particular, are known to enhance the water solubility of PROTACs.[]
-
Rigid vs. Flexible Linkers: While flexible linkers are common, rigid linkers containing cyclic structures like piperazines can also enhance water solubility and metabolic stability.[8][10]
Q3: What is the difference between thermodynamic and kinetic solubility, and which one should I measure?
A3:
-
Thermodynamic Solubility: This is the equilibrium solubility of a compound in its most stable solid-state form in a given solvent. It is a measure of the true solubility limit.
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after rapid precipitation from a DMSO stock into an aqueous buffer.[5] It is often more representative of the conditions in high-throughput screening and in vitro assays.[5] For initial troubleshooting, kinetic solubility is often the more practical measurement.
Q4: Can the choice of E3 ligase ligand affect the overall solubility of the PROTAC?
A4: Yes, the E3 ligase ligand contributes to the overall physicochemical properties of the PROTAC. While both CRBN and VHL ligands have been used to create successful PROTACs, they have different structural features that can influence properties like solubility. For instance, some VHL ligands are more peptide-like and can offer different solubility profiles compared to the more rigid, aromatic structures of CRBN ligands like pomalidomide.[11]
Quantitative Data Summary
The following tables summarize the impact of different strategies on PROTAC solubility, based on data from the literature. Note that these are illustrative examples and the actual improvement for a specific PROTAC will need to be determined experimentally.
Table 1: Impact of Linker Modification on PROTAC Solubility
| PROTAC | Linker Type | Aqueous Solubility | Fold Improvement |
| PROTAC X | Alkyl Chain | 5 µM | - |
| PROTAC X-PEG4 | PEG4 Linker | 50 µM | 10x |
| PROTAC Y | Hydrophobic Aryl | 2 µM | - |
| PROTAC Y-piperazine | Piperazine-containing | 25 µM | 12.5x |
Table 2: Effect of Formulation Strategies on Solubility Enhancement
| Formulation Strategy | PROTAC | Solubility Enhancement | Reference |
| Amorphous Solid Dispersion (ASD) with HPMCAS | AZ1 (CRBN-based) | Up to 2-fold increase in supersaturation | [1] |
| Co-solvent (PEG300/DMSO) | IRAK4 degrader-4 | Enabled higher concentration in aqueous buffer | [12] |
| Lipid Nanocomplexes (NANOVB) | ARV-825 | Improved aqueous solubility and permeability | [2] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Add a small volume of each DMSO solution to a larger volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) in a microplate. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Analysis: Separate the soluble fraction from the precipitate by filtration or centrifugation.
-
Quantification: Determine the concentration of the PROTAC in the soluble fraction using a suitable analytical method such as HPLC-UV or LC-MS/MS.
-
Data Interpretation: The highest concentration at which no precipitation is observed is the kinetic solubility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Dissolution: Dissolve the PROTAC and a polymer excipient (e.g., HPMCAS, Soluplus®, Eudragit®) in a common volatile solvent (e.g., methanol, acetone).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Further dry the film under high vacuum to remove any residual solvent.
-
Milling: Scrape the dried film and gently mill it to obtain a fine powder.
-
Characterization: Characterize the ASD for its amorphous nature using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: Perform dissolution studies to compare the solubility and dissolution rate of the ASD with the crystalline PROTAC.
Visualizations
Caption: A workflow for troubleshooting PROTAC solubility issues.
Caption: The influence of linker chemistry on PROTAC solubility.
Caption: Selecting a strategy for improving PROTAC solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. precisepeg.com [precisepeg.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects with Pomalidomide-Based E3 Ligase Ligands
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and overcome off-target effects associated with pomalidomide-based E3 ligase ligand-linker conjugates in Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with pomalidomide-based PROTACs, focusing on the common off-target degradation of zinc-finger (ZF) proteins.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Off-Target Degradation of Zinc-Finger (ZF) Proteins | The pomalidomide (B1683931) moiety itself can recruit and degrade certain ZF proteins, such as IKZF1 and IKZF3, independently of the intended target.[1] Linker attachment at the C4 position of the pomalidomide phthalimide (B116566) ring is associated with greater off-target ZF degradation.[2] | Confirm that the linker attachment is at the C5 position of the pomalidomide phthalimide ring, as modifications at this position create steric hindrance that disrupts the interaction with endogenous ZF proteins.[2][3] Conduct global proteomics analysis to identify the scope of off-target degradation.[4] Consider further modifications, such as adding a fluoro group at the C6 position of the pomalidomide, which has been shown to further reduce ZF degradation for certain linkers.[2] |
| Inconsistent Degradation Results | Variability in cell culture conditions (e.g., cell passage number, confluency, or health) can affect protein expression levels and the efficiency of the ubiquitin-proteasome system. Instability of the PROTAC compound in the cell culture medium. | Standardize cell culture conditions, using cells within a defined passage number range and ensuring consistent seeding densities. Assess the stability of your PROTAC in media over the time course of your experiment. |
| Lack of On-Target Degradation | Poor cell permeability of the PROTAC. Inefficient formation of a stable ternary complex between the PROTAC, the protein of interest (POI), and the Cereblon (CRBN) E3 ligase. The linker length and composition may not be optimal. | Assess cell permeability using assays like the Cellular Thermal Shift Assay (CETSA).[4][5] Verify the formation of a stable ternary complex using techniques such as co-immunoprecipitation or biophysical assays (e.g., TR-FRET).[2] Synthesize a small library of PROTACs with varying linker lengths and compositions to identify the optimal spacer.[2] |
| "Hook Effect" Observed in Degradation Assays | At high concentrations, the PROTAC can form non-productive binary complexes (PROTAC-target or PROTAC-CRBN), which reduces the formation of the productive ternary complex required for degradation.[2][6] | Perform a full dose-response curve to identify the optimal concentration range for maximal degradation (DC50 and Dmax). Subsequent experiments should be conducted within this optimal concentration range.[2] |
| Discrepancy Between Proteomics and Western Blot Data | Differences in the sensitivity of the assays. Cross-reactivity of the antibody used in the Western blot. | Use quantitative proteomics data to guide the selection of a highly specific antibody for Western blot validation. Confirm antibody specificity with knockout/knockdown cell lines if available. |
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of pomalidomide-based PROTACs?
A1: The main off-target effects of pomalidomide-based PROTACs stem from the inherent activity of the pomalidomide moiety itself. Pomalidomide can act as a "molecular glue" to recruit unintended proteins, known as neosubstrates, to the Cereblon (CRBN) E3 ligase for degradation.[7] The most well-documented off-targets are a family of zinc finger (ZF) transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3).[1][7]
Q2: How can I reduce the off-target degradation of zinc-finger proteins?
A2: A key strategy is to modify the pomalidomide scaffold. Research has demonstrated that introducing substituents at the C5 position of the phthalimide ring can sterically hinder the binding of zinc finger proteins to the CRBN-PROTAC complex, thereby reducing their degradation.[1][2][3][8] In contrast, modifications at the C4 position do not provide the same benefit.[2]
Q3: What is the "hook effect" and how does it relate to off-target effects?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where increasing the PROTAC concentration beyond an optimal point leads to a decrease in target protein degradation.[2] This occurs because at high concentrations, the formation of unproductive binary complexes (PROTAC-target or PROTAC-CRBN) is favored over the productive ternary complex (target-PROTAC-CRBN).[6][7] These non-productive binary complexes may still be capable of recruiting and degrading low-affinity off-target proteins.[7]
Q4: What experimental controls are essential when studying pomalidomide-based PROTACs?
A4: To distinguish between the intended PROTAC effect and the inherent activity of the pomalidomide moiety, it is crucial to include a control where cells are treated with pomalidomide alone.[1] Additionally, a negative control PROTAC, such as an epimer that does not bind to the E3 ligase, should be used to ensure that the observed degradation is dependent on the formation of the ternary complex.
Q5: How do I confirm that my PROTAC is engaging the target protein and CRBN in cells?
A5: Target engagement can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA).[5][9][10] CETSA measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of the target protein and CRBN in the presence of the PROTAC indicates engagement.[5] NanoBRET™ Target Engagement assays can also be used to confirm target and E3 ligase binding in live cells.[4]
Data Presentation
The following tables summarize quantitative data on the impact of pomalidomide modification on off-target degradation and the comparative degradation potency of different PROTACs.
Table 1: Impact of Pomalidomide Modification Position on Off-Target Zinc-Finger Protein Degradation
| PROTAC Linker Attachment Position | Target Protein | Off-Target Protein (ZFP91) Degradation (%) | Reference |
| C4-alkyne | ALK | 85 | [11] |
| C5-alkyne | ALK | <10 | [11] |
| C4-ether | BRD4 | 70 | [2] |
| C5-ether | BRD4 | 15 | [2] |
Data are approximated from graphical representations in existing literature for illustrative purposes.[2][11]
Table 2: Comparative Degradation Potency (DC50) of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [12] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified | [12] |
Experimental Protocols
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a pomalidomide-based PROTAC and quantifying the degradation of the target protein and a known off-target protein (e.g., IKZF1) via Western blot.[13][14]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein, an off-target protein (e.g., IKZF1), and a loading control (e.g., GAPDH or Vinculin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC and a vehicle control for a predetermined time (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.[14]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation relative to the vehicle control.[4]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform CETSA to confirm the engagement of a PROTAC with its target protein and the E3 ligase within intact cells.[5][10]
Materials:
-
Cells expressing the target protein and CRBN
-
PROTAC compound and vehicle control (e.g., DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Western blot or ELISA reagents for protein quantification
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).[15] Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein and CRBN in the soluble fraction using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates thermal stabilization and therefore, target engagement.[10]
Mandatory Visualizations
Caption: Mechanism of a pomalidomide-based PROTAC leading to on-target degradation and potential off-target effects.
Caption: A logical workflow for troubleshooting pomalidomide-based PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. pelagobio.com [pelagobio.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Linker Length for PROTACs Utilizing E3 Ligase Ligand-linker Conjugate 109
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that incorporate E3 Ligase Ligand-linker Conjugate 109. This conjugate is utilized in the synthesis of PROTACs targeting the protein SOS1 (Son of Sevenless).
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical for SOS1 degradation?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to the target protein (SOS1) and the ligand recruiting the E3 ubiquitin ligase. Its primary function is to facilitate the formation of a stable and productive ternary complex, which consists of the SOS1 protein, the PROTAC, and the E3 ligase.[1] The length of the linker is critical because it dictates the spatial orientation and proximity of SOS1 and the E3 ligase within this complex.
-
If the linker is too short: It can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both SOS1 and the E3 ligase.[1][2]
-
If the linker is too long: It may lead to the formation of an unproductive ternary complex where the lysine (B10760008) residues on the surface of SOS1 are not positioned correctly for ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[1]
Therefore, optimizing the linker length is an essential empirical step to achieve efficient and potent degradation of SOS1.
Q2: What are the common types of linkers used in PROTAC design, and which are compatible with this compound?
A2: The most common linkers used in PROTAC design are flexible polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[2][3] These are favored for their ability to accommodate the formation of a productive ternary complex. More rigid linkers incorporating moieties like piperazine (B1678402) or triazole rings are also used to control the conformational flexibility of the PROTAC. This compound possesses a reactive aldehyde group, which can be readily conjugated to a variety of linker types bearing a compatible functional group, such as an amine, through reductive amination. The choice of linker will depend on the desired physicochemical properties and the specific structural requirements for optimal ternary complex formation with SOS1.
Q3: How does the composition of the linker, aside from its length, impact the performance of a SOS1 PROTAC?
A3: The chemical composition of the linker significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[2] For instance, incorporating hydrophilic elements like PEG can enhance aqueous solubility and cell permeability, which is crucial for the PROTAC to reach its intracellular target, SOS1.[2] Conversely, more hydrophobic alkyl linkers can also influence membrane permeability. The rigidity of the linker can also play a role; a more rigid linker might pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing its potency.[4]
Q4: What is the "hook effect" and how does it relate to linker optimization for SOS1 PROTACs?
A4: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at higher concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (SOS1-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[4] While the hook effect is an inherent characteristic of the PROTAC mechanism, its severity can be influenced by linker design. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and potentially mitigating the hook effect.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered when optimizing the linker length for an SOS1 PROTAC using this compound.
Problem 1: My SOS1 PROTAC shows good binary binding to both SOS1 and the E3 ligase, but I don't observe any significant degradation of SOS1.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[2]
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to an unproductive complex. Synthesize a library of PROTACs with varying linker lengths (e.g., systematically increasing the number of PEG units or alkyl chain length) and screen for SOS1 degradation.[2] |
| Incorrect Linker Attachment Point | The point of attachment of the linker to the SOS1 ligand or the E3 ligase ligand can significantly impact the geometry of the ternary complex. If possible, explore alternative attachment points on your SOS1-binding warhead. |
| Poor Cell Permeability | The physicochemical properties of the PROTAC, influenced by the linker, may prevent it from reaching sufficient intracellular concentrations. Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider modifying the linker to improve its properties (e.g., adding more polar groups).[4] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient SOS1 in a way that its surface lysines are not accessible for ubiquitination. This can be difficult to predict without structural data. Biophysical assays can help to assess the stability and cooperativity of the ternary complex.[2] |
Problem 2: I observe a very pronounced "hook effect" with my SOS1 PROTAC, limiting its therapeutic window.
A strong hook effect can make it challenging to achieve a sustained and effective degradation of the target protein.[4]
| Possible Cause | Suggested Solution |
| Low Ternary Complex Cooperativity | The stability of the ternary complex is insufficient, leading to a predominance of binary complexes at higher concentrations. A well-designed linker can enhance the cooperativity of ternary complex formation.[4] |
| Suboptimal Linker Flexibility | A highly flexible linker might allow for multiple non-productive binding modes. Introducing some rigidity into the linker can help to pre-organize the PROTAC into a conformation that favors the formation of a stable and productive ternary complex.[4] |
Quantitative Data Summary
The optimal linker length is empirically determined for each target protein and E3 ligase pair. The following tables provide examples of how linker length can impact PROTAC efficacy, based on published studies on other targets. A similar systematic approach should be applied to the optimization of SOS1 PROTACs.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation
| PROTAC Variant | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| ERD3-L1 | PEG | 8 | 500 | 65 |
| ERD3-L2 | PEG | 12 | 150 | 85 |
| ERD3-L3 | PEG | 16 | 50 | 95 |
| ERD3-L4 | PEG | 20 | 200 | 70 |
| ERD3-L5 | PEG | 24 | 800 | 50 |
| Data is hypothetical and for illustrative purposes, based on trends observed in the literature. |
Table 2: Effect of Linker Length on SOS1 Degradation (Hypothetical Data)
| PROTAC Variant (using Conjugate 109) | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| SOS1D-L1 | Alkyl | 10 | >1000 | <20 |
| SOS1D-L2 | Alkyl | 13 | 250 | 75 |
| SOS1D-L3 | Alkyl | 16 | 75 | 90 |
| SOS1D-L4 | Alkyl | 19 | 400 | 60 |
| SOS1D-L5 | Alkyl | 22 | >1000 | <10 |
| This table presents hypothetical data to illustrate the expected trend in optimizing an SOS1 degrader. |
Experimental Protocols
Protocol 1: Western Blotting for SOS1 Degradation Assessment
Objective: To visually and quantitatively assess the reduction in SOS1 protein levels following treatment with PROTACs having varying linker lengths.[1]
Materials:
-
Cell line expressing SOS1 (e.g., a relevant cancer cell line)
-
SOS1 PROTACs with different linker lengths
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to SOS1
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations for each SOS1 PROTAC variant for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SOS1 antibody and the loading control antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 band intensity to the loading control. Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
Objective: To directly measure the formation and stability of the SOS1-PROTAC-E3 ligase ternary complex.[2]
Materials:
-
SPR instrument and sensor chips
-
Recombinant purified SOS1 protein
-
Recombinant purified E3 ligase complex
-
SOS1 PROTACs with different linker lengths
-
Immobilization buffers and running buffer
Procedure:
-
Immobilization: Immobilize either the SOS1 protein or the E3 ligase onto the surface of the SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject the PROTAC at various concentrations over the immobilized protein to determine the binary binding affinity.
-
Inject the other protein partner (the one not immobilized) to confirm no non-specific binding to the chip surface.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner over the sensor chip.
-
The increase in the response signal compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (kon, koff) of the ternary complex formation. This data can provide insights into the cooperativity of the complex.
Visualizations
Caption: The PROTAC-mediated degradation pathway of the SOS1 protein.
Caption: A typical experimental workflow for optimizing PROTAC linker efficacy.
Caption: The relationship between linker length and PROTAC efficacy.
References
Technical Support Center: Troubleshooting Protein Degradation with E3 Ligase Ligand-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with protein degradation experiments using E3 Ligase Ligand-linker Conjugate 109 and other similar conjugates for PROTAC (Proteolysis Targeting Chimera) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a pre-synthesized molecule that contains a ligand for an E3 ubiquitin ligase connected to a chemical linker.[1][2][] It is a crucial building block for creating PROTACs.[] Researchers can chemically conjugate this molecule to a ligand that binds to their specific protein of interest (POI). The resulting PROTAC then hijacks the cell's natural protein disposal system to degrade the POI. This compound, specifically, is utilized in the synthesis of a PROTAC targeting SOS1 for degradation.[1]
Q2: My PROTAC, synthesized using an E3 ligase ligand-linker conjugate, is not degrading my protein of interest. What are the common causes of failure?
Failure to observe protein degradation can stem from several factors throughout the PROTAC mechanism of action. The most common issues include:
-
Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells.[4][5]
-
Lack of Target Engagement: The PROTAC may not be binding to the protein of interest (POI) or the E3 ligase within the cell.[5]
-
Inefficient Ternary Complex Formation: The crucial ternary complex, consisting of the POI, PROTAC, and E3 ligase, may not be forming or is unstable.[5][6]
-
Suboptimal Ubiquitination: The ternary complex may form, but the ubiquitination of the POI by the E3 ligase is inefficient.[5]
-
Proteasomal Dysfunction: The ubiquitinated POI is not being recognized and degraded by the proteasome.[5]
-
The "Hook Effect": At very high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[4][6]
Q3: What is the difference between a PROTAC and a molecular glue?
PROTACs and molecular glues both induce the degradation of a target protein by bringing it into proximity with an E3 ligase, but they differ in their structure and mechanism.
| Feature | PROTACs (Proteolysis Targeting Chimeras) | Molecular Glues |
| Structure | Bifunctional molecules with two distinct ligands connected by a linker.[4][7][8] | Monovalent, smaller molecules.[4][7] |
| Mechanism | One ligand binds the POI and the other binds an E3 ligase, bringing them together.[9] | Induce or stabilize a novel protein-protein interaction between an E3 ligase and a POI.[4][7] |
| Discovery | Generally designed and synthesized with a specific target in mind. | Often discovered serendipitously.[7] |
| Properties | Larger molecular weight, which can affect cell permeability and bioavailability.[4][10] | Smaller size, often with better drug-like properties.[7] |
Troubleshooting Failed Protein Degradation
A systematic approach is crucial to pinpoint the step at which your PROTAC is failing. The following guide provides a logical workflow for troubleshooting.
Caption: A stepwise workflow for troubleshooting failed protein degradation experiments with PROTACs.
Detailed Troubleshooting Guide
| Problem | Key Question | Recommended Experiments | Expected Outcome for Successful PROTAC | Troubleshooting Steps if Unsuccessful |
| No Degradation | Is the PROTAC entering the cells? | LC-MS/MS analysis of cell lysates after treatment. | Detection of the PROTAC inside the cells. | - Modify the linker to improve solubility and permeability.- Consider alternative delivery methods. |
| No Degradation | Is the PROTAC engaging the POI and the E3 ligase? | - Cellular Thermal Shift Assay (CETSA): Measures protein thermal stability upon ligand binding.[5]- NanoBRET™ Target Engagement Assays: Live-cell method to quantify binding affinity.[5] | - Increased thermal stability of the POI and E3 ligase in CETSA.- A clear dose-dependent BRET signal in NanoBRET assays. | - Redesign the POI or E3 ligase ligand for improved binding affinity.- Ensure the chosen E3 ligase is expressed in the cell line. |
| No Degradation | Is a stable ternary complex (POI-PROTAC-E3 Ligase) forming? | Co-Immunoprecipitation (Co-IP): Pull down one component of the complex and blot for the others.[5] | Detection of the POI when pulling down the E3 ligase (or vice-versa) in a PROTAC-dependent manner. | - Optimize the linker length and composition to facilitate complex formation.- High PROTAC concentrations might cause the "hook effect"; perform a full dose-response curve.[6] |
| Weak Degradation | Is the POI being ubiquitinated? | In-cell Ubiquitination Assay: Immunoprecipitate the POI and blot with an anti-ubiquitin antibody. | Appearance of a high-molecular-weight smear (poly-ubiquitination) on the POI blot.[5] | - The lysine (B10760008) residues on the POI may not be accessible. Consider a different E3 ligase that may have a different ubiquitination pattern.- Ensure the E2-conjugating enzyme is available and functional. |
| Weak Degradation | Is the proteasome active and responsible for degradation? | Proteasome Inhibitor Rescue Experiment: Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). | The degradation of the POI should be blocked or "rescued" in the presence of the proteasome inhibitor. | - Verify the activity of the proteasome inhibitor.- If degradation is not rescued, it may be occurring through a proteasome-independent pathway (e.g., lysosomal degradation). |
Experimental Protocols
Western Blot for Protein Degradation
-
Cell Culture & Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the POI. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax values).[6]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).[5]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.[5]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the POI overnight at 4°C.[5]
-
Immune Complex Capture: Add Protein A/G agarose (B213101) beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Analysis: Elute the proteins from the beads and analyze by Western blotting for the presence of the other components of the ternary complex.
Signaling Pathway and Mechanism of Action
Caption: The mechanism of action of a PROTAC, leading to the targeted degradation of a protein of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. emolecules.com [emolecules.com]
- 9. PROTACs And Molecular Glues Rethinking What Is Possible [drugdiscoveryonline.com]
- 10. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
Technical Support Center: Enhancing the Stability of PROTACs Utilizing E3 Ligase Ligand-linker Conjugate 109
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) synthesized with E3 Ligase Ligand-linker Conjugate 109. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of instability for PROTACs, including those made with this compound?
PROTACs can exhibit instability through several mechanisms:
-
Chemical Instability: PROTACs, particularly those derived from certain E3 ligase ligands like thalidomide (B1683933) and its analogs (which this compound is based on), can be susceptible to hydrolysis under physiological conditions. The glutarimide (B196013) and phthalimide (B116566) moieties in these molecules can be unstable in aqueous solutions, leading to degradation and a loss of activity.
-
Metabolic Instability: Like other small molecules, PROTACs are subject to metabolism by enzymes, primarily in the liver and blood. Key enzymes involved in PROTAC metabolism include Cytochrome P450 enzymes (CYPs), aldehyde oxidase (AO), and hydrolases. This metabolic activity can significantly limit the oral bioavailability and in vivo efficacy of PROTACs.
-
Poor Solubility and Permeability: Due to their high molecular weight and often lipophilic nature, many PROTACs suffer from low aqueous solubility and poor cell permeability. This can lead to aggregation, precipitation in assay buffers, and inefficient cellular uptake, all of which compromise their performance.
-
Aggregation: High concentrations of PROTACs can lead to the formation of aggregates, which can cause experimental artifacts and reduce the effective concentration of the active monomeric species.
Q2: How does the linker component of a PROTAC influence its stability?
The linker is a critical determinant of a PROTAC's overall stability and efficacy. Its length, composition, rigidity, and attachment points can significantly impact:
-
Metabolic Stability: The linker is often a site of metabolic modification. Incorporating more stable chemical motifs, such as cycloalkanes (e.g., piperidine, piperazine) or aromatic rings, can enhance metabolic stability. Conversely, long, flexible linkers like long alkyl or PEG chains can be more susceptible to enzymatic degradation.
-
Chemical Stability: Certain linker chemistries, such as those with azacyclic structures, are inherently more stable and less prone to in vivo degradation.
-
Physicochemical Properties: The linker's properties influence the PROTAC's solubility and cell permeability. Optimizing the linker can improve these properties and, consequently, the overall performance of the PROTAC.
Q3: My PROTAC, synthesized with Conjugate 109, is not degrading the target protein. What are the common reasons for this?
Several factors could lead to a lack of degradation:
-
Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to the target protein and the E3 ligase individually, it may not effectively bring them together to form a stable ternary complex, which is essential for degradation.
-
Incorrect E3 Ligase Choice: The chosen E3 ligase (in this case, CRBN recruited by Conjugate 109) may not be expressed at sufficient levels in the cell line being used.
-
PROTAC Instability: The PROTAC may be degrading in the cell culture medium before it can act.
-
"Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to decreased degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PROTACs made from this compound.
Issue 1: Poor PROTAC Solubility and Aggregation
Symptoms:
-
Precipitation of the compound in aqueous buffers or cell culture media.
-
Inconsistent or non-reproducible results in cellular assays.
-
High background signal or artifacts in biophysical assays.
Troubleshooting Workflow:
Possible Solutions & Methodologies:
| Solution | Methodology | Expected Outcome |
| Modify Formulation | Use co-solvents (e.g., DMSO, ethanol), surfactants, or cyclodextrins in your assay buffers. For in vivo studies, consider amorphous solid dispersions or lipid-based formulations. | Improved solubility and reduced precipitation, leading to more consistent results. |
| Optimize Physicochemical Properties | Modify the linker to be more hydrophilic or introduce polar functional groups to the PROTAC structure. | Enhanced aqueous solubility and reduced aggregation potential. |
| Characterize Aggregation | Use techniques like Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA) to determine the aggregation state of the PROTAC in solution. | Understanding the concentration at which aggregation occurs to guide experimental design. |
| Test Lower Concentrations | Perform experiments at concentrations below the critical aggregation concentration identified. | Minimize artifacts caused by aggregation and observe the true activity of the monomeric PROTAC. |
Issue 2: Low Metabolic Stability
Symptoms:
-
Rapid clearance of the PROTAC in in vitro metabolism assays (e.g., liver microsomes, hepatocytes).
-
Poor in vivo efficacy despite good in vitro potency.
-
Detection of significant levels of PROTAC metabolites that may compete with the parent compound.
Troubleshooting Workflow:
Possible Solutions & Methodologies:
| Solution | Methodology | Expected Outcome |
| Identify Metabolic Hotspots | Perform metabolite identification studies using liver microsomes or hepatocytes followed by LC-MS/MS analysis to pinpoint the sites of metabolic modification. | Knowledge of labile sites to guide chemical modifications. |
| Introduce Blocking Groups | Place metabolically inert groups (e.g., fluorine, deuterium) at the identified metabolic "hotspots" on the target-binding ligand or the E3 ligase ligand. | Reduced metabolic clearance and increased in vivo exposure. |
| Modify the Linker | Replace metabolically liable groups within the linker. Incorporate cyclic structures to reduce conformational flexibility, which can improve metabolic stability. | Enhanced metabolic stability and prolonged half-life. |
| Introduce Intramolecular Hydrogen Bonds | Design the PROTAC to form intramolecular hydrogen bonds, which can shield labile parts of the molecule and create a more compact structure that is less accessible to metabolic enzymes. | Improved metabolic stability and potentially better cell permeability. |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative
Technical Support Center: Synthesis of E3 Ligase Ligand-Linker Conjugate 109 PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of E3 Ligase Ligand-linker Conjugate 109 PROTACs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when designing the linker for a PROTAC?
The linker is a crucial determinant of PROTAC efficacy, and its design requires careful consideration of several factors:
-
Length: The linker's length is paramount for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][] A linker that is too short can lead to steric hindrance, while an excessively long one may result in an unproductive complex geometry.[3] The optimal length is target-dependent and must be determined empirically.[3]
-
Composition: The chemical makeup of the linker significantly influences the PROTAC's physicochemical properties, such as solubility and cell permeability.[1][4] Polyethylene (B3416737) glycol (PEG) linkers are commonly used to enhance hydrophilicity and solubility, while alkyl chains offer more rigidity.[1]
-
Attachment Points: The points at which the linker is connected to the E3 ligase ligand and the warhead can affect the orientation of the ternary complex and, consequently, the degradation efficiency.
Q2: My synthesized PROTAC has poor aqueous solubility. How can I improve it?
Poor solubility is a common issue with PROTACs due to their high molecular weight and often lipophilic nature.[5] Here are some strategies to improve solubility:
-
Incorporate Hydrophilic Linkers: Utilizing linkers containing hydrophilic moieties like polyethylene glycol (PEG) can significantly enhance the aqueous solubility of the PROTAC.[1]
-
Modify the Ligands: If synthetically feasible, introducing polar functional groups to the E3 ligase ligand or the warhead can improve solubility.
-
Formulation Strategies: For in vitro assays, using co-solvents like DMSO is standard. For in vivo studies, formulation approaches such as encapsulation in nanoparticles or liposomes can be explored.[5]
Q3: I am observing the "hook effect" in my degradation assays. What is it and how can I mitigate it?
The "hook effect" is characterized by a decrease in target protein degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[7]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad range of concentrations to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve.[6]
-
Test Lower Concentrations: Focus on the nanomolar to low micromolar range to find the "sweet spot" for maximal degradation.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and evaluation of your this compound PROTAC.
Problem 1: Low Yield During Synthesis
Low synthetic yields can be a significant bottleneck in PROTAC development.
| Possible Cause | Troubleshooting Steps |
| Inefficient Coupling Reactions | Optimize coupling reagents and conditions for amide bond formation or click chemistry. For amide coupling, screen different coupling reagents (e.g., HATU, HOBt/EDC) and bases (e.g., DIPEA). For click chemistry, ensure the purity of the azide (B81097) and alkyne components and optimize the copper catalyst and ligand.[6][8] |
| Side Reactions | Protect reactive functional groups on the E3 ligase ligand and warhead that are not involved in the linker conjugation. |
| Difficult Purification | Low recovery after purification can contribute to low overall yield. Optimize purification methods (see Problem 2). |
| Starting Material Quality | Ensure the purity of the E3 ligase ligand, linker, and warhead starting materials through analytical techniques like NMR and LC-MS. |
Problem 2: Difficulty in PROTAC Purification
The purification of PROTACs can be challenging due to their often-similar polarities to starting materials and byproducts.
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | Optimize the mobile phase gradient and stationary phase for reversed-phase HPLC (RP-HPLC).[9][10] Consider using a different stationary phase (e.g., C8 instead of C18) or adding modifiers like trifluoroacetic acid (TFA) to the mobile phase to improve peak separation. |
| Product Degradation on Column | For pH-sensitive compounds, use buffered mobile phases. Ensure the stability of your PROTAC under the purification conditions. |
| Poor Resolution in Flash Chromatography | If using flash chromatography, a very fine and gradual solvent gradient may be necessary. It is often used for initial cleanup, followed by preparative HPLC for final high-purity purification.[6] |
Problem 3: Ambiguous Characterization Data (NMR/MS)
The complexity and high molecular weight of PROTACs can make their characterization by NMR and MS challenging.
| Possible Cause | Troubleshooting Steps |
| Complex NMR Spectra | Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the assignment of protons and carbons.[] Ensure the sample is fully dissolved and free of paramagnetic impurities. |
| Poor Ionization in Mass Spectrometry | Optimize the ionization source (e.g., ESI, APCI) and parameters. The use of adducts (e.g., sodium, lithium) can sometimes improve ionization and provide different fragmentation patterns for structural elucidation.[12] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.[12] |
| Presence of Rotamers | The presence of rotamers, particularly around amide bonds, can lead to peak broadening or multiple sets of signals in the NMR spectrum. Acquiring the spectrum at an elevated temperature can sometimes coalesce these signals. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to PROTAC synthesis and activity, compiled from various sources.
Table 1: Impact of Linker Length on PROTAC Degradation Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [13][14] |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [13][14] |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | [13][14] |
| ERα | VHL | PEG | 9 | - | ~50 | [15][16] |
| ERα | VHL | PEG | 16 | - | >90 | [15][16][17] |
Table 2: Representative Synthetic Yields for PROTAC Synthesis Steps
| Reaction Type | Reactants | Conditions | Yield (%) | Reference |
| Amide Coupling | Carboxylic Acid, Amine | HATU, DIPEA, DMF | 62-79 | [18] |
| Click Chemistry (CuAAC) | Azide, Alkyne | CuSO4, Sodium Ascorbate (B8700270) | 55-90 | [8] |
| VHL Ligand Synthesis | C-H Arylation | Pd-PEPPSI-IPr, K2CO3, PivOH, DMA | 56-61 | [19][20] |
| CRBN Ligand Synthesis | Amide Formation | CDI, DMAP, THF | 84 | [21] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling in PROTAC Synthesis
This protocol describes a typical amide coupling reaction to connect a carboxylic acid-functionalized component (E3 ligand or warhead) to an amine-functionalized linker.
-
Reagent Preparation: Dissolve the carboxylic acid component (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the amine-functionalized linker (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reversed-phase HPLC to obtain the desired PROTAC conjugate.[6][18]
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol outlines the "click chemistry" reaction for conjugating an azide-functionalized component with an alkyne-functionalized component.
-
Reaction Setup: In a suitable flask, dissolve the azide-containing molecule (1.0 eq) and the alkyne-containing molecule (1.0 eq) in a solvent system such as a mixture of tert-butanol (B103910) and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This can be done by adding a solution of copper(II) sulfate (e.g., 0.1 eq) to a solution of a reducing agent like sodium ascorbate (e.g., 0.2 eq).
-
Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the mixture of the azide and alkyne.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final PROTAC product by flash column chromatography or preparative HPLC.[8][22]
Visualizations
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. hplc.eu [hplc.eu]
- 12. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. explorationpub.com [explorationpub.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. (Open Access) Impact of linker length on the activity of PROTACs (2011) | Kedra Cyrus | 126 Citations [scispace.com]
- 18. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands [mdpi.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 22. medchemexpress.com [medchemexpress.com]
improving cell permeability of E3 Ligase Ligand-linker Conjugate 109 conjugates
Welcome to the technical support center for improving the cell permeability of E3 Ligase Ligand-Linker Conjugates. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of their targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: Why do many E3 ligase ligand-linker conjugates (e.g., PROTACs) have poor cell permeability?
A1: Most E3 ligase conjugates are large molecules, often with molecular weights exceeding 800 Da and a high number of hydrogen bond donors and acceptors. These characteristics place them in the "beyond Rule of 5" (bRo5) chemical space, which is associated with poor passive diffusion across the lipid bilayer of cell membranes.[1][2][3][4] Their high polarity and large size are significant barriers to efficient cellular entry.
Q2: What are the key components of an E3 ligase conjugate that influence its permeability?
A2: The three main components—the E3 ligase ligand, the linker, and the ligand for the protein of interest (POI)—all contribute to the overall physicochemical properties of the molecule. The linker, however, is the most common component to be modified for improving properties like cell permeability.[3][4][5] Modifications to the linker can alter the molecule's size, polarity, and conformational flexibility.[1][5]
Q3: What is the "chameleon effect" in the context of PROTAC permeability?
A3: The "chameleon effect" refers to the ability of some PROTACs to adopt different conformations depending on their environment. By forming intramolecular hydrogen bonds (IMHBs), a PROTAC can mask its polar surface area in a nonpolar environment, like the cell membrane, making it more lipophilic and facilitating its passage.[6][7][8] In the aqueous environment of the cytoplasm, it can then revert to a more extended conformation.
Q4: Which E3 ligase ligands are most commonly used, and how do they affect permeability?
A4: The most commonly used E3 ligase ligands bind to Cereblon (CRBN) and von Hippel-Lindau (VHL).[9] PROTACs based on CRBN ligands tend to occupy a chemical space closer to traditional drug-like molecules, which can sometimes offer a better starting point for achieving cell permeability compared to those based on VHL ligands.[7]
Troubleshooting Guides
Scenario 1: My conjugate is potent in biochemical assays but shows weak or no activity in cell-based degradation assays.
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Question: I've confirmed my conjugate binds to both the target protein and the E3 ligase, but it doesn't degrade the target protein in cells. Could this be a permeability issue?
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Answer: Yes, this is a classic sign of poor cell permeability. If the conjugate cannot efficiently cross the cell membrane to reach its intracellular target, you will not observe degradation, despite its high biochemical potency.[3] It is crucial to experimentally assess the cell permeability of your compound.
-
Question: What initial steps can I take to troubleshoot this?
-
Answer:
-
Assess Permeability Experimentally: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 assay for a more comprehensive view that includes active transport and efflux.[1][10][11]
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Analyze Physicochemical Properties: Calculate properties like molecular weight (MW), polar surface area (PSA), and the number of rotatable bonds. High values in these areas often correlate with low permeability.[2][4]
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Modify the Linker: The linker is often the most amenable part of the molecule for modification.[5] Consider synthesizing analogs with different linker compositions to improve permeability.
-
Scenario 2: My conjugate has moderate permeability, but I want to improve its cellular potency further.
-
Question: My conjugate shows some cellular activity, but I need to use high concentrations. How can I enhance its efficiency?
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Answer: Even with some permeability, inefficient uptake can limit potency. Several strategies can be employed to enhance cellular concentration:
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Linker Rigidification: Introducing rigid elements like piperazine (B1678402) or piperidine (B6355638) rings into the linker can sometimes improve permeability by reducing the entropic penalty of membrane crossing.[1][3]
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Introduce Intramolecular Hydrogen Bonds: Modify the linker to encourage the formation of intramolecular hydrogen bonds, which can shield polar groups and improve membrane transit.[6]
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Prodrug Approach: A prodrug strategy can be used to mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active conjugate.[6]
-
Strategies for Improving Cell Permeability
The table below summarizes key data on how different linker modifications can impact the physicochemical properties and permeability of E3 ligase conjugates.
| Strategy | Modification Example | Impact on Physicochemical Properties | Expected Effect on Permeability | Reference(s) |
| Linker Optimization | Replacing a flexible PEG linker with a more rigid alkyl or phenyl linker. | Reduces the number of hydrogen bond acceptors and polar surface area. | Can significantly improve permeability. | [6] |
| Incorporating basic nitrogen atoms into the linker. | Can improve solubility without drastically increasing polarity. | May improve overall bioavailability. | [6] | |
| Shortening the linker length. | Reduces molecular weight and polar surface area. | Generally increases permeability. | [2][12] | |
| Conformational Control | Introducing groups that can form intramolecular hydrogen bonds (IMHBs). | Allows the molecule to adopt a less polar conformation in lipid environments. | Enhances permeability through the "chameleon effect". | [6][7] |
| E3 Ligand Choice | Using a CRBN ligand instead of a VHL ligand. | CRBN-based PROTACs often have lower molecular weight and PSA. | May provide a better starting point for permeability. | [7] |
| Advanced Strategies | Prodrug design by masking polar groups. | Increases lipophilicity of the molecule for transit. | Improves passive diffusion. | [6] |
| In-cell click-formed PROTACs (CLIPTACs). | Two smaller, more permeable precursors form the active PROTAC inside the cell. | Circumvents the permeability barrier of the large final molecule. | [12] | |
| Encapsulation in nanoparticles. | Utilizes endocytosis for cellular entry, bypassing passive diffusion. | Enhances intracellular delivery of poorly permeable conjugates. | [12][13] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput, cell-free method to assess the passive diffusion of a compound.[10]
Principle: PAMPA measures the diffusion of a compound from a donor well, through a filter coated with a lipid-oil mixture that mimics a cell membrane, into an acceptor well.[10][11]
Methodology:
-
Prepare the Donor Plate: Dissolve the test conjugate in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100-200 µM. Add this solution to the wells of a 96-well donor plate.
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Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Coat the PAMPA Membrane: Coat the filter of the PAMPA plate with a 1-2% solution of lecithin (B1663433) or a synthetic lipid mixture in dodecane.
-
Assemble the PAMPA Sandwich: Place the coated membrane of the donor plate onto the acceptor plate, ensuring the wells are aligned and the membrane is in contact with the acceptor solution.
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Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
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Sample Analysis: After incubation, separate the plates and measure the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
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Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where: V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Protocol 2: Caco-2 Permeability Assay
This cell-based assay is considered the gold standard for in vitro prediction of human drug absorption as it models various transport mechanisms.[1][11]
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[11] The assay measures the passage of a compound across this cell monolayer.
Methodology:
-
Cell Culture: Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Test: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A high TEER value indicates a well-formed monolayer.
-
Apical to Basolateral Permeability (A-to-B):
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test conjugate solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for 1-2 hours.
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At specified time points, take samples from the basolateral chamber and analyze the conjugate concentration by LC-MS/MS.
-
-
Basolateral to Apical Permeability (B-to-A):
-
To assess active efflux, perform the transport experiment in the reverse direction by adding the conjugate to the basolateral chamber and sampling from the apical chamber.
-
-
Calculate Permeability (Papp) and Efflux Ratio (ER):
-
The Papp is calculated similarly to the PAMPA assay.
-
The Efflux Ratio is calculated as: ER = Papp (B-to-A) / Papp (A-to-B). An ER greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Visualizations
Caption: Workflow for troubleshooting and improving cell permeability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Permeability Assay - Profacgen [profacgen.com]
- 12. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce Cytotoxicity of E3 Ligase Ligand-linker Conjugate 109-based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate cytotoxicity associated with PROTACs synthesized using E3 Ligase Ligand-linker Conjugate 109.
This compound Profile:
| Characteristic | Description |
| Product Name | This compound |
| Recruited E3 Ligase | Cereblon (CRBN) |
| Molecular Formula | C23H29N3O4 |
| Example Application | Synthesis of SOS1-targeting PROTACs[1] |
I. Troubleshooting Guide: Unexpected Cytotoxicity
Researchers may encounter higher-than-expected cytotoxicity in their experiments with PROTACs derived from this compound. This guide provides a systematic approach to identifying the source of toxicity and implementing mitigation strategies.
Initial Assessment of Cytotoxicity
Question: My PROTAC, synthesized from this compound, is showing significant cytotoxicity at concentrations required for target degradation. What are the first steps to troubleshoot this?
Answer:
Initial troubleshooting should focus on differentiating between on-target, off-target, and non-specific toxicity.
-
Optimize Concentration and Incubation Time:
-
Control Experiments are Crucial:
-
Ligand-Only Controls: Test the cytotoxicity of the warhead (targeting the protein of interest, e.g., a SOS1 inhibitor) and the E3 ligase ligand (a CRBN ligand) separately. This helps determine if either component is inherently toxic at the concentrations used.
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Inactive Epimer Control: If available, use an inactive stereoisomer of the CRBN ligand that does not bind to CRBN. If this control is not cytotoxic, it suggests the toxicity is mediated through CRBN engagement.
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Proteasome Inhibitor Co-treatment: Pre-treating cells with a proteasome inhibitor (e.g., MG132) can help determine if the cytotoxicity is dependent on proteasomal degradation. A reduction in cytotoxicity would point towards a PROTAC-mediated degradation effect (either on- or off-target).
-
Distinguishing On-Target vs. Off-Target Toxicity
Question: How can I determine if the observed cytotoxicity is due to the degradation of my intended target (on-target) or other proteins (off-target)?
Answer:
Differentiating between on-target and off-target toxicity is a critical step in developing a safe and effective PROTAC.
-
Target Knockout/Knockdown Cells: Utilize CRISPR/Cas9 or shRNA to generate a cell line that does not express the target protein (e.g., SOS1). If the PROTAC is not cytotoxic in these cells, it strongly indicates that the toxicity is on-target.
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Global Proteomics: Employ quantitative mass spectrometry-based proteomics to identify all proteins that are degraded upon PROTAC treatment. This can reveal unintended "off-target" proteins whose degradation may be contributing to cytotoxicity.
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Rescue Experiments: If the on-target toxicity is due to the depletion of a protein with a known function, attempt to rescue the cells by reintroducing a degradation-resistant version of the target protein or by providing a downstream signaling component.
II. Frequently Asked Questions (FAQs)
Q1: What are the common sources of cytotoxicity for CRBN-based PROTACs?
A1: Cytotoxicity from CRBN-based PROTACs can arise from several factors:
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On-target toxicity: The degradation of the intended target protein may be detrimental to cell health.
-
Off-target toxicity: The PROTAC may induce the degradation of other essential proteins.
-
"Neosubstrate" degradation: CRBN ligands, like those derived from thalidomide, can induce the degradation of endogenous CRBN neosubstrates (e.g., IKZF1/3), which can have immunomodulatory and potentially toxic effects.
-
Compound-intrinsic toxicity: The PROTAC molecule itself, or its individual components (warhead, linker, E3 ligand), may have inherent toxicity independent of protein degradation.
-
Poor physicochemical properties: Low solubility can lead to compound aggregation and non-specific toxicity.
Q2: How can I modify the linker to reduce cytotoxicity?
A2: The linker plays a critical role in the properties of a PROTAC. Modifying the linker can impact cytotoxicity by:
-
Altering Ternary Complex Formation: The length, rigidity, and attachment points of the linker influence the geometry of the ternary complex (Target-PROTAC-CRBN), which can affect degradation selectivity and efficiency. A more selective degrader is less likely to have off-target effects.
-
Improving Physicochemical Properties: Optimizing the linker can enhance solubility and reduce aggregation, thereby minimizing non-specific toxicity. Incorporating polar groups or using PEG linkers can improve solubility.
Q3: Can changing the E3 ligase ligand reduce cytotoxicity?
A3: While your starting point is this compound (a CRBN ligand), exploring other E3 ligases is a valid strategy in PROTAC development. Different E3 ligases have distinct tissue expression profiles and substrate specificities. If CRBN-mediated effects are the source of toxicity, switching to a different E3 ligase, such as VHL, could be a viable option. However, this would require a complete redesign of the PROTAC.
Q4: What in vitro assays are recommended for assessing the cytotoxicity of my PROTAC?
A4: A panel of assays should be used to build a comprehensive cytotoxicity profile:
-
Cell Viability Assays: Standard assays like MTT, MTS, or CellTiter-Glo® can provide a general measure of cell health.
-
Apoptosis Assays: Assays that measure caspase activation (e.g., Caspase-Glo® 3/7) can determine if cytotoxicity is mediated by programmed cell death.
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Real-time Cell Analysis: Systems like the IncuCyte® allow for continuous monitoring of cell proliferation and morphology, providing kinetic data on cytotoxic effects.
III. Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol determines the concentration-dependent effect of a PROTAC on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
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PROTAC Dilution: Prepare a serial dilution of the PROTAC in complete cell culture medium. A typical starting range is from 1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Remove the medium from the cells and add the prepared PROTAC dilutions or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
Protocol 2: Global Proteomics for Off-Target Identification
This workflow outlines the use of quantitative mass spectrometry to identify off-target protein degradation.
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control. Include a negative control PROTAC (e.g., an inactive epimer) if available.
-
Cell Lysis and Protein Extraction: After treatment, wash the cells with PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
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Protein Digestion: Quantify the protein concentration, and then digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the controls.
IV. Diagrams
Troubleshooting Workflow for PROTAC Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
PROTAC-Mediated Protein Degradation Pathway
Caption: Mechanism of CRBN-based PROTAC action.
References
Technical Support Center: Optimizing Reaction Conditions for Coupling with E3 Ligase Ligand-linker Conjugate 109
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of E3 Ligase Ligand-linker Conjugate 109 with amine-functionalized target protein ligands. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the reactive functional group on this compound and what type of reaction is recommended for coupling?
A1: this compound possesses a terminal aldehyde functional group. The recommended coupling reaction is reductive amination . This reaction forms a stable secondary or tertiary amine bond by first reacting the aldehyde with a primary or secondary amine on the target protein ligand to form an imine intermediate, which is then reduced.
Q2: What are the most common reducing agents for this type of reductive amination, and what are their pros and cons?
A2: Several reducing agents can be employed for the reductive amination of this compound. The choice of reagent can significantly impact reaction efficiency and selectivity.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines over aldehydes, reducing the risk of aldehyde side-reactions. It can be used in a one-pot procedure.[1][2] | Moisture-sensitive; reactions are typically performed in anhydrous aprotic solvents like DCE, DCM, or THF.[3] |
| Sodium Cyanoborohydride (NaCNBH₃) | Effective and can be used in protic solvents like methanol (B129727).[3] | Highly toxic (releases hydrogen cyanide upon acidification) and requires careful handling and disposal. |
| Sodium Borohydride (NaBH₄) | Less expensive and less toxic than NaCNBH₃. | Can reduce the starting aldehyde if not used carefully. It is often added after the imine has been pre-formed.[3][4] |
Q3: How do I choose the optimal solvent for the coupling reaction?
A3: Solvent selection is critical for reaction success. Chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) and dichloromethane (B109758) (DCM) are commonly used and often provide good yields.[1] Tetrahydrofuran (THF) and acetonitrile (B52724) are also viable options.[1] Protic solvents like methanol can be used, particularly with sodium cyanoborohydride, but may lead to side reactions with some reagents like STAB.[3] The solubility of both the this compound and your target protein ligand in the chosen solvent is a key consideration.
Q4: My reaction yield is low. What are the potential causes and how can I improve it?
A4: Low reaction yield is a common issue in PROTAC synthesis. Several factors could be at play:
-
Incomplete Imine Formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. This can be addressed by removing water as it forms, for example, by using molecular sieves or performing the reaction under a Dean-Stark apparatus. The addition of a catalytic amount of acid (e.g., acetic acid) can also promote imine formation.
-
Suboptimal Stoichiometry: An inappropriate ratio of reactants can lead to low yield. It is recommended to perform small-scale test reactions to determine the optimal stoichiometry. A slight excess of the amine component or the reducing agent may be beneficial.
-
Degradation of Reactants or Product: The E3 ligase ligand or the target protein ligand may be unstable under the reaction conditions. Ensure the stability of your starting materials at the reaction temperature and pH.
-
Inefficient Reduction: The chosen reducing agent may not be effective enough, or it may have degraded. Use a fresh batch of the reducing agent and consider trying a different one if the issue persists.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low product formation | - Incomplete imine formation- Inactive reducing agent- Poor solubility of reactants | - Add a catalytic amount of acetic acid.- Use fresh, high-quality reducing agent.- Screen different solvents to ensure solubility of all components. |
| Presence of unreacted starting materials | - Insufficient equivalents of one reactant or the reducing agent- Short reaction time | - Optimize the stoichiometry by running small-scale test reactions.- Increase the reaction time and monitor progress by TLC or LC-MS. |
| Formation of dialkylated product (with primary amines) | - The newly formed secondary amine reacts with another molecule of the aldehyde. | - Use a stepwise procedure: first form the imine, then add the reducing agent.- Use a milder reducing agent that favors the reduction of the initial imine. |
| Reduction of the starting aldehyde | - The reducing agent is too harsh or is not selective for the imine. | - Use a more selective reducing agent like Sodium Triacetoxyborohydride (STAB).- If using NaBH₄, ensure the imine is fully formed before adding the reducing agent. |
| Difficult purification | - Complex reaction mixture with multiple byproducts- Similar polarity of product and impurities | - Optimize reaction conditions to minimize side reactions.- Employ alternative purification techniques such as preparative HPLC or solid-phase extraction (e.g., SCX cartridges for basic amine products).[1] |
Experimental Protocols
General Protocol for Reductive Amination Coupling of this compound
This protocol provides a general starting point. Optimization of stoichiometry, solvent, and reaction time is highly recommended for each specific target protein ligand.
Materials:
-
This compound
-
Amine-functionalized target protein ligand
-
Sodium Triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
TLC plates, LC-MS, and NMR for reaction monitoring and characterization
Procedure:
-
Reactant Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized target protein ligand (1.0 equivalent) in anhydrous DCE.
-
Addition of E3 Ligase Ligand-linker Conjugate: To the solution from step 1, add this compound (1.0 - 1.2 equivalents).
-
Initiation of Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the reaction mixture. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction progress by TLC or LC-MS.
-
Reduction: Once imine formation is observed, add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Quantitative Data
The following table summarizes typical yields for PROTAC synthesis via reductive amination from literature, which can serve as a benchmark for optimizing the coupling with this compound.
| E3 Ligase Ligand Type | Target Protein Ligand Type | Reducing Agent | Solvent | Yield (%) | Reference |
| Aldehyde-linker | Primary Amine | NaBH(OAc)₃ | DCE | 60-96 | [1] |
| Aldehyde-linker | Secondary Amine | NaBH(OAc)₃ | DCE | 75-95 | [1] |
| Ketone-linker | Primary Amine | NaBH(OAc)₃ / Acetic Acid | DCE | 65-90 | [1] |
| Aldehyde-linker | Primary Amine | Supported CNBH₃ | CH₂Cl₂ / HFIP | >90 (purity) | [5] |
Visualizations
References
analytical techniques for characterizing E3 Ligase Ligand-linker Conjugate 109 purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for characterizing the purity of E3 Ligase Ligand-linker Conjugate 109.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for determining the purity of this compound?
A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural confirmation and identification of impurities. Purity is often reported as ≥95% by HPLC[].
Q2: What are some common impurities that might be observed during the analysis of this compound?
A2: Common impurities can include starting materials from the synthesis, unreacted E3 ligase ligand or linker, diastereomers if chiral centers are present, and degradation products that may arise from hydrolysis or oxidation.
Q3: How can I troubleshoot poor peak shape or resolution in my HPLC analysis?
A3: Poor peak shape, such as tailing or fronting, can be due to several factors. Ensure your mobile phase is properly buffered and that the pH is appropriate for the analyte. Check for column overload by injecting a more dilute sample. If using a gradient, ensure it is optimized for the separation. Column degradation can also be a cause, so consider replacing the column if it has been used extensively.
Q4: My mass spectrometry data shows multiple unexpected masses. What could be the cause?
A4: Unexpected masses in MS data can arise from several sources. Consider the possibility of adduct formation with salts from your mobile phase (e.g., sodium or potassium adducts). In-source fragmentation of the conjugate could also generate multiple species. Additionally, the presence of impurities or degradation products will result in unexpected masses. It is important to compare the observed masses with the theoretical masses of potential impurities and degradation products.
Troubleshooting Guides
HPLC Analysis: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase; Column overload; Inappropriate mobile phase pH. | Use a mobile phase additive like trifluoroacetic acid (TFA) to reduce secondary interactions. Inject a smaller sample volume or a more dilute sample. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Peak Splitting or Broadening | Column degradation; Contamination at the head of the column; Sample solvent incompatible with the mobile phase. | Replace the column. Use a guard column to protect the analytical column. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition; Temperature variations; Column equilibration issues. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Allow sufficient time for the column to equilibrate between injections. |
| Ghost Peaks | Carryover from a previous injection; Contaminated mobile phase or injection solvent. | Run blank injections to identify the source of contamination. Clean the injector and autosampler. Use fresh, high-purity solvents for the mobile phase and sample preparation. |
Mass Spectrometry Analysis: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity | Poor ionization of the analyte; Ion suppression from matrix components; Inappropriate source parameters. | Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Dilute the sample to reduce matrix effects. Consider using a different ionization technique if available (e.g., APCI instead of ESI). |
| Multiple Adducts | High salt concentration in the sample or mobile phase. | Use volatile mobile phase buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate. Desalt the sample before analysis if possible. |
| Ambiguous Fragmentation Pattern | Insufficient fragmentation energy; Complex fragmentation pathways. | Optimize the collision energy in MS/MS experiments. Compare the fragmentation pattern with known fragmentation pathways for similar structures. Use high-resolution mass spectrometry to obtain accurate mass measurements of fragment ions. |
| Contamination Peaks | Contaminants from solvents, glassware, or the LC system. | Use high-purity solvents. Thoroughly clean all glassware. Run system blanks to identify and eliminate sources of contamination. |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.
-
Analysis: Integrate the peak areas of all observed peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Identity Confirmation by LC-MS
-
Instrumentation: LC-MS system (e.g., Agilent Q-TOF or equivalent).
-
LC Conditions: Use the same column and mobile phase conditions as described in the RP-HPLC protocol.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100 - 2000.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Drying Gas Flow: 8 L/min.
-
Gas Temperature: 325 °C.
-
-
Analysis: Extract the mass spectrum for the main peak observed in the chromatogram. Compare the observed mass of the molecular ion ([M+H]+) with the calculated theoretical mass of the this compound.
Visual Guides
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting workflow for purity analysis of this compound.
Caption: Logical relationship of components within a PROTAC molecule, highlighting the this compound.
References
Validation & Comparative
Validating SOS1 Degradation: A Comparative Guide to E3 Ligase Ligand-linker Conjugate 109
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of E3 Ligase Ligand-linker Conjugate 109-derived PROTACs against other current alternatives for inducing the degradation of the Son of Sevenless homolog 1 (SOS1) protein. SOS1 is a critical guanine (B1146940) nucleotide exchange factor (GEF) for RAS proteins, making it a key target in oncology, particularly in KRAS-mutant cancers. Targeted protein degradation, utilizing technologies like Proteolysis Targeting Chimeras (PROTACs), offers a novel therapeutic strategy to eliminate SOS1 rather than merely inhibiting its function.
Introduction to SOS1 and Targeted Degradation
SOS1 facilitates the exchange of GDP for GTP on RAS proteins, leading to their activation and the subsequent engagement of downstream pro-proliferative signaling pathways, such as the RAF-MEK-ERK cascade.[1][2][3] Mutations in KRAS are prevalent in many cancers, and inhibiting its upstream activator, SOS1, is a promising therapeutic approach.[1][2][3]
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They consist of a ligand that binds to the target protein (in this case, SOS1), a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity results in the ubiquitination and subsequent proteasomal degradation of the target protein.
Performance Comparison of SOS1 Degraders
This compound is utilized in the synthesis of the PROTAC SOS1 degrader-9 (HY-161636).[4] While specific degradation data (DC50 and Dmax) for this particular compound from its associated patent (WO2024083257A1) is not yet publicly detailed, we can compare its conceptual application with other well-characterized SOS1 degraders and inhibitors.[1] The provided patent information indicates that the resulting PROTACs are effective at degrading SOS1.[1] The structure of the E3 ligase ligand in Conjugate 109 suggests it engages the Cereblon (CRBN) E3 ligase.
Here, we compare the performance of several SOS1-targeting compounds based on available data.
| Compound/PROTAC | Type | E3 Ligase Recruited | Target(s) | DC50 (nM) | Dmax (%) | IC50 (nM) (Anti-proliferative) | Reference(s) |
| PROTAC derived from Conjugate 109 | PROTAC | CRBN (inferred) | SOS1 | Data not publicly available | Data not publicly available | Data not publicly available | [1][4] |
| SIAIS562055 | PROTAC | CRBN | SOS1 | 8.4 (KU812 cells), 62.5 (K562 cells) | >90 | 45.6 (KU812 cells), 201.1 (K562 cells) | [2][5] |
| PROTAC SOS1 degrader-1 | PROTAC | Not specified | SOS1 | 98.4 (NCI-H358 cells) | ~92.5 at 1 µM | 22 - 525 (various cell lines) | [6][7] |
| PROTAC SOS1 degrader-6 (Cmpd 23) | PROTAC | VHL | SOS1 | ~10 (inferred from graphical data) | >90 | Data not publicly available | [8][9] |
| BI-3406 | Small Molecule Inhibitor | N/A | SOS1 | N/A | N/A | ~1,000 - 10,000 (various cell lines) | [5] |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 is the concentration of the compound that inhibits a biological process (like cell proliferation) by 50%. N/A = Not Applicable.
Visualizing the Mechanism and Pathways
To better understand the biological context and experimental processes, the following diagrams are provided.
Caption: The SOS1-mediated RAS activation pathway.
Caption: Mechanism of action for an SOS1-targeting PROTAC.
Caption: Experimental workflow for validating SOS1 degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of SOS1 degradation.
Western Blotting for SOS1 Degradation
This protocol is for quantifying the reduction in SOS1 protein levels following treatment with a degrader.
Materials:
-
Cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
SOS1 degrader compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-SOS1, Mouse anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the SOS1 degrader (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-SOS1 antibody (diluted in blocking buffer) overnight at 4°C. The following day, wash the membrane three times with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the SOS1 band intensity to the loading control (GAPDH or β-actin). Calculate the percentage of SOS1 degradation relative to the vehicle-treated control.
Immunoprecipitation and Ubiquitination Assay
This protocol confirms that SOS1 degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Treated cell lysates (as prepared for Western Blotting, but with the addition of a proteasome inhibitor like MG132 for the last 4-6 hours of cell treatment to allow ubiquitinated proteins to accumulate)
-
Anti-SOS1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or Laemmli buffer)
-
Primary antibody for Western Blotting: Mouse anti-Ubiquitin
Procedure:
-
Pre-clear Lysate: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.
-
Immunoprecipitation: Add the anti-SOS1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture Immune Complex: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washes: Pellet the beads and wash them three to five times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer and incubating at 95°C for 5-10 minutes.
-
Western Blot for Ubiquitination: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described above. Probe the membrane with an anti-ubiquitin antibody. A smear of high molecular weight bands in the degrader-treated, MG132-positive lane indicates poly-ubiquitinated SOS1.
Conclusion
The use of this compound to synthesize PROTACs for SOS1 degradation represents a promising strategy in the development of novel cancer therapeutics. While detailed public data on its direct derivative is pending, comparison with other potent SOS1 degraders like SIAIS562055 and compound 23 demonstrates the potential of this approach to achieve robust and specific degradation of SOS1, leading to anti-proliferative effects in cancer cells. The provided experimental protocols offer a framework for researchers to validate the efficacy and mechanism of action of these and other novel protein degraders. The continued development of SOS1-targeting PROTACs holds significant potential for treating KRAS-driven malignancies.
References
- 1. pnas.org [pnas.org]
- 2. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 3. SOS1 and KSR1 modulate MEK inhibitor responsiveness to target resistant cell populations based on PI3K and KRAS mutation status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Guide to E3 Ligase Linkers: Evaluating E3 Ligase Ligand-linker Conjugate 109 in the Context of PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ubiquitin ligase recruiter. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting degrader.
This guide provides a comparative analysis of E3 Ligase Ligand-linker Conjugate 109, a building block for the synthesis of the PROTAC SOS1 degrader HY-161636, against other E3 ligase linkers used in the development of potent and selective degraders. By examining experimental data and detailed methodologies, this document aims to provide researchers with a framework for the rational design and evaluation of E3 ligase linkers.
The Central Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not a mere spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1][2] Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein. Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate ubiquitin transfer.[3]
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[3]
-
Selectivity: The linker can influence the preferential degradation of one protein over another.
-
Physicochemical Properties: Linker composition affects solubility, cell permeability, and metabolic stability, which are crucial for drug development.[4]
This compound and its Application
This compound is a commercially available building block used for the synthesis of the PROTAC SOS1 degrader, HY-161636.[5] It incorporates a ligand for the Cereblon (CRBN) E3 ligase and a linker terminating in an aldehyde functional group for conjugation to a target protein ligand.[5] The chemical structure of this compound reveals a linker with a mixed aliphatic and piperidine-based rigid core.[5]
Comparative Analysis of E3 Ligase Linkers in SOS1 Degraders
While specific performance data for HY-161636 is not extensively available in peer-reviewed literature, we can compare the structural features of the linker in Conjugate 109 with those of other published SOS1 degraders that also utilize the CRBN E3 ligase. This comparison provides insights into how different linker architectures can influence degradation efficacy.
Recent studies have described the development of potent SOS1 degraders, providing valuable data on the impact of linker composition and length.[6][7][8][9][10][11] For instance, a series of SOS1 PROTACs were synthesized using a pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor and various linkers to a CRBN ligand.[6] Another study reported a potent SOS1 degrader, SIAIS562055, which also employs a CRBN ligand.[7][8]
Table 1: Comparison of Linker Structures and Performance of CRBN-based SOS1 Degraders
| Degrader Name/Series | Linker Type | Key Linker Features | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC from Conjugate 109 (HY-161636) | Aliphatic-Piperidine | Rigid piperidine (B6355638) core, aliphatic chain | Data not publicly available | Data not publicly available | - | [5] |
| Compound 11o | PEG-based | Flexible polyethylene (B3416737) glycol chain | 1.85 - 7.53 | Not Reported | SW620, A549, DLD-1 | [6] |
| SIAIS562055 | Not explicitly defined | - | Potent degradation reported | >90% | NCI-H358, GP2d | [7][8] |
| PROTAC SOS1 degrader-1 | Not explicitly defined | - | 98.4 | >90% | NCI-H358 | [10] |
Note: The DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
The comparison in Table 1 highlights the diversity in linker design for SOS1 degraders. While the linker in Conjugate 109 incorporates a rigid piperidine element, which can be advantageous for pre-organizing the PROTAC for optimal ternary complex formation, other successful SOS1 degraders have utilized more flexible PEG-based linkers.[2][4] The choice between a rigid and a flexible linker is often target-dependent and requires empirical optimization.[3]
Signaling Pathways and Experimental Workflows
The development and characterization of PROTACs involve a series of well-defined experimental procedures to assess their efficacy and mechanism of action.
The experimental workflow for evaluating a PROTAC typically involves cell treatment, protein level quantification, and assessment of ternary complex formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Design, synthesis, and bioevaluation of SOS1 PROTACs derived from pyrido[2,3-d]pyrimidin-7-one-based SOS1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR-ABL-Positive Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of PROTACS degrading KRAS and SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Potent SOS1 PROTAC Degrader with Synergistic Efficacy in Combination with KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SOS1-Targeting PROTACs in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various Son of Sevenless 1 (SOS1) targeting Proteolysis Targeting Chimeras (PROTACs) in different cancer cell lines. The development of PROTACs, which leverage the cell's own ubiquitin-proteasome system to induce targeted protein degradation, represents a promising therapeutic strategy for cancers driven by aberrant RAS-MAPK signaling. SOS1, a guanine (B1146940) nucleotide exchange factor, is a critical activator of KRAS, making it a compelling target for intervention.
This document summarizes key experimental data, offers detailed protocols for evaluating PROTAC efficacy, and visualizes the underlying biological pathways and experimental workflows. The information presented is intended to aid researchers in the selection and evaluation of SOS1-targeting compounds for further investigation.
The SOS1-KRAS Signaling Axis: A Key Target in Cancer
SOS1 plays a pivotal role in the activation of KRAS, a frequently mutated oncogene in human cancers. By facilitating the exchange of GDP for GTP on KRAS, SOS1 switches KRAS into its active, signal-transducing state. This initiates a downstream signaling cascade, primarily through the MAPK pathway (RAF-MEK-ERK), which promotes cell proliferation, survival, and differentiation. Inhibiting SOS1 function, and more potently, inducing its degradation, offers a powerful strategy to suppress KRAS-driven tumorigenesis.
Caption: SOS1-mediated activation of the KRAS signaling cascade and the mechanism of SOS1 PROTACs.
Comparative Efficacy of SOS1 PROTACs and Inhibitors
The following tables summarize the in vitro efficacy of several recently developed SOS1 PROTACs compared to small molecule inhibitors of SOS1 and KRAS. The data is presented as DC50 (concentration for 50% maximal degradation) and IC50 (concentration for 50% inhibition of cell viability) values in various cancer cell lines.
Table 1: SOS1 Degradation (DC50) of PROTACs in Cancer Cell Lines
| Compound | Cell Line | KRAS Mutation | DC50 (nM) | E3 Ligase Recruited |
| PROTAC SOS1 degrader-1 | NCI-H358 | G12C | 98.4[1][2][3] | Not Specified |
| BTX-B01 | MIA PaCa-2 | G12C | 2[4] | Cereblon (CRBN) |
| NCI-H358 | G12C | 7[4] | Cereblon (CRBN) | |
| LoVo | G13D | 10[4] | Cereblon (CRBN) | |
| Degrader 4 | NCI-H358 | G12C | 13[5] | Not Specified |
| PROTAC SOS1 degrader-6 | Multiple | Various | Not explicitly stated, but effective | VHL |
| SIAIS562055 | Multiple | Various | Potent degradation observed | Cereblon (CRBN) |
Table 2: Anti-proliferative Activity (IC50) of SOS1 PROTACs and Alternative Inhibitors
| Compound | Cell Line | KRAS Mutation | IC50 (nM) |
| (4S)-PROTAC SOS1 degrader-1 | NCI-H358 | G12C | 525[6] |
| MIA PaCa-2 | G12C | 218[6] | |
| AsPC-1 | G12D | 307[6] | |
| SK-LU-1 | G12D | 115[6] | |
| SW620 | G12V | 199[6] | |
| A549 | G12S | 232[6] | |
| BTX-B01 | MIA PaCa-2 | G12C | 1[4] |
| NCI-H358 | G12C | 8[4] | |
| A549 | G12S | 1[4] | |
| Degrader 4 | NCI-H358 | G12C | 5[5] |
| SIAIS562055 | K562 (CML) | WT | 201.1[7] |
| KU812 (CML) | WT | 45.6[7] | |
| BI-3406 (SOS1 Inhibitor) | NCI-H358 | G12C | 24[8] |
| A549 | G12S | 106[9] | |
| DLD-1 | G13D | 24[8] | |
| Sotorasib (AMG-510; KRAS G12C Inhibitor) | NCI-H358 | G12C | 6 - 81.8[10] |
| MIA PaCa-2 | G12C | 9[10] | |
| NCI-H23 | G12C | 690.4[10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of SOS1 PROTACs.
Experimental Workflow for PROTAC Evaluation
Caption: A streamlined workflow for the preclinical evaluation of PROTAC molecules.
Western Blotting for Protein Degradation Assessment
This protocol is for quantifying the degradation of a target protein induced by a PROTAC.[1][2]
Materials:
-
Cancer cell line of interest
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-SOS1)
-
Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Collection and Clarification: Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP.[4][11][12][13]
Materials:
-
Cancer cell line of interest
-
PROTAC of interest
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a predetermined density in an opaque-walled multiwell plate.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells. Include wells with vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Protocol:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase in a cellular context.[5][8][14]
Materials:
-
Cells treated with PROTAC or vehicle control
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (for immunoprecipitation)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies against the target protein and E3 ligase (for western blotting)
Procedure:
-
Cell Lysis: Lyse the treated cells with Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the antibody against the E3 ligase overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a label-free technique to quantitatively measure the kinetics and affinity of binary and ternary complex formation in vitro.[3][9][10][15]
Materials:
-
Purified recombinant target protein
-
Purified recombinant E3 ligase complex
-
PROTAC of interest
-
SPR instrument and sensor chips (e.g., CM5, NTA)
-
Running buffer
Procedure (Example using E3 ligase immobilization):
-
Ligase Immobilization: Immobilize the purified E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity and kinetics (KD, kon, koff) of the PROTAC-E3 ligase interaction.
-
Separately, determine the binding affinity of the PROTAC for the target protein.
-
-
Ternary Complex Formation:
-
Inject a series of concentrations of the target protein, either alone or pre-incubated with a fixed concentration of the PROTAC, over the immobilized E3 ligase.
-
An enhanced binding response in the presence of the PROTAC indicates the formation of a ternary complex.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity parameters of the ternary complex formation. This can also be used to assess the cooperativity of the complex.
Conclusion
The data presented in this guide highlight the potential of SOS1-targeting PROTACs as a promising therapeutic strategy for KRAS-driven cancers. Several compounds have demonstrated potent and selective degradation of SOS1, leading to significant anti-proliferative effects in various cancer cell lines. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of these and other novel protein degraders. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aragen.com [aragen.com]
- 4. OUH - Protocols [ous-research.no]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. o2hdiscovery.co [o2hdiscovery.co]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
quantitative proteomics to validate targets of E3 Ligase Ligand-linker Conjugate 109 PROTACs
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical step in the development of novel PROTACs, such as those synthesized using E3 Ligase Ligand-linker Conjugate 109 for SOS1 degradation, is the rigorous validation of on-target efficacy and off-target effects.[1] Quantitative mass spectrometry-based proteomics has emerged as the gold standard for this purpose, providing a global and unbiased view of the proteome-wide consequences of PROTAC treatment.[2][3][4]
This guide provides an objective comparison of common quantitative proteomics workflows for validating PROTAC targets, alongside alternative biochemical methods. It includes detailed experimental protocols and representative data to aid researchers in selecting the most appropriate strategy for their specific needs.
Comparison of Key Methodologies for PROTAC Target Validation
A comprehensive validation strategy for a novel PROTAC should ideally incorporate a high-throughput proteomics screen to assess specificity, followed by orthogonal methods to confirm on-target degradation and determine key efficacy parameters. The choice of methodology depends on the specific research question, available instrumentation, and desired throughput.
| Method | Principle | Advantages | Disadvantages | Typical Application in PROTAC Validation |
| Tandem Mass Tag (TMT) Labeling | In vitro isobaric chemical labeling of peptides from different samples. Reporter ions are released during MS/MS, allowing for relative quantification.[5][6][7] | - High multiplexing capacity (up to 18 samples).[5] - High precision and accuracy for relative quantification.[7] - Robust and widely used method.[3] | - Higher cost per sample due to reagents. - Potential for ratio distortion during fragmentation. - More complex sample preparation workflow.[6] | - Global proteome profiling to identify on-target and off-target effects. - Dose-response and time-course studies. |
| Label-Free Quantification (LFQ) - DIA | Data-Independent Acquisition (DIA) systematically fragments all precursor ions within a defined m/z window, creating a comprehensive digital map of the proteome.[8][9] | - High proteome coverage and reproducibility.[8][9] - No labeling required, reducing cost and sample prep complexity. - Well-suited for high-throughput screening.[8][10] | - Requires experiment-specific spectral libraries for optimal performance.[11] - Data analysis can be more complex than DDA. | - High-throughput screening of PROTAC libraries. - In-depth validation of lead compounds. |
| Label-Free Quantification (LFQ) - DDA | Data-Dependent Acquisition (DDA) selects the most abundant precursor ions for fragmentation. Quantification is based on the signal intensity of precursor ions.[6] | - Simpler data analysis compared to DIA. - No labeling costs. | - "Stochastic" nature of precursor selection can lead to missing values. - Lower reproducibility compared to DIA and TMT. | - Initial screening of PROTAC activity. - When cost is a primary concern. |
| Western Blotting | Antibody-based detection of a specific protein immobilized on a membrane. | - Low cost and widely accessible. - Simple and rapid for single-target validation. | - Semi-quantitative at best. - Low throughput. - Dependent on antibody specificity and quality. - Cannot assess off-target effects globally.[3] | - Orthogonal validation of proteomics hits. - Routine screening for target degradation. |
| HiBiT Assay | A bioluminescent reporter system where a small peptide tag (HiBiT) is knocked into the endogenous gene of the target protein. Degradation is measured by loss of luminescence.[12] | - Real-time, live-cell kinetic measurements of degradation.[12] - Highly sensitive and quantitative. - High-throughput compatible. | - Requires genetic modification of the cell line.[12] - Does not provide information on off-target effects. | - Determining kinetic parameters of degradation (DC50, Dmax). - High-throughput screening of PROTAC libraries for on-target activity. |
Visualizing the PROTAC Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for quantitative proteomics.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the validation of PROTACs.
TMT-Based Quantitative Proteomics Protocol
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.[5]
-
Cell Culture and PROTAC Treatment:
-
Culture cells of interest (e.g., HEK293T, HeLa) to approximately 70-80% confluency.[2][5]
-
Treat cells with the PROTAC of interest (e.g., synthesized from this compound) at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).[2][5]
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][5]
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2]
-
Take equal amounts of protein from each sample, reduce disulfide bonds with DTT, and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight using trypsin.[5]
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.
-
Quench the labeling reaction and combine the labeled peptide samples in equal amounts.[5]
-
-
Peptide Fractionation and Mass Spectrometry:
-
To reduce sample complexity and increase proteome coverage, fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.[2][5]
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).[5]
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation to release the TMT reporter ions.[5]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant).[2][5]
-
Identify peptides and proteins by searching the data against a relevant protein sequence database.
-
Quantify the relative abundance of each protein across the different conditions based on the intensity of the TMT reporter ions.[2]
-
Perform statistical analysis to identify proteins that are significantly downregulated (potential targets) or upregulated upon PROTAC treatment.[2]
-
Western Blot for Orthogonal Validation
-
Sample Preparation: Treat and harvest cells as described in step 1 of the proteomics protocol. Lyse cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
Conclusion
Validating the on-target degradation and assessing the off-target effects of PROTACs is a critical aspect of their development.[2] Quantitative proteomics, particularly TMT and DIA-based methods, offers an unparalleled, in-depth view of the cellular response to PROTACs, enabling the simultaneous assessment of on-target efficacy and off-target liabilities.[5] However, a comprehensive validation strategy should incorporate orthogonal methods like Western Blotting and HiBiT assays to confirm the proteomics findings and to efficiently determine key degradation parameters.[5] By employing a multi-faceted approach, researchers can confidently advance the development of novel and highly specific protein-degrading therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 12. pubs.acs.org [pubs.acs.org]
The Indispensable Role of Negative Controls in PROTAC Research: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The elegant mechanism of a PROTAC relies on its ability to form a ternary complex, bringing a target protein of interest into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation.
Given this intricate mechanism, rigorous experimental design, including the use of appropriate controls, is paramount to validate that the observed protein degradation is a direct consequence of the PROTAC's intended activity and not due to off-target effects or non-specific cytotoxicity. This guide provides a comprehensive comparison of an active PROTAC with its corresponding negative control, using a Son of sevenless homolog 1 (SOS1) degrader as a case study. We will delve into the experimental data that differentiates their performance and provide detailed protocols for key validation assays.
Understanding the Role of a Negative Control
A well-designed negative control is structurally highly similar to the active PROTAC but possesses a specific modification that ablates a critical aspect of its function. This is typically achieved by altering either the E3 ligase-binding ligand or the target protein-binding "warhead" to prevent binding. By comparing the cellular effects of the active PROTAC to its inactive counterpart, researchers can confidently attribute the degradation of the target protein to the formation of the ternary complex.
In this guide, we will be referencing the active SOS1 PROTAC, SIAIS562055 , and its corresponding negative control, SIAIS562092 . SIAIS562055 is designed by linking an analogue of the SOS1 inhibitor BI-3406 with a ligand for the Cereblon (CRBN) E3 ligase.[1] The negative control, SIAIS562092, is structurally analogous but is designed to be deficient in its ability to form a productive ternary complex.
Comparative Analysis of an Active PROTAC and its Negative Control
The efficacy and specificity of a PROTAC are evaluated through a series of biochemical and cellular assays. Below, we present a comparative summary of the expected experimental outcomes for an active SOS1 PROTAC (SIAIS562055) and its negative control (SIAIS562092).
Quantitative Performance Metrics
| Parameter | Active PROTAC (SIAIS562055) | Negative Control (SIAIS562092) | Rationale for Difference |
| DC₅₀ (Degradation) * | 62.5 nM (in K562 cells), 8.4 nM (in KU812 cells)[2] | > 10,000 nM (Expected) | The active PROTAC efficiently induces degradation at nanomolar concentrations, while the negative control is unable to form the ternary complex required for degradation. |
| Dₘₐₓ (Degradation) | > 90% (Expected) | < 10% (Expected) | The active PROTAC leads to near-complete degradation of the target protein, whereas the negative control shows minimal to no effect on protein levels. |
| IC₅₀ (Cell Viability) | 201.1 nM (in K562 cells), 45.6 nM (in KU812 cells)[3] | > 10,000 nM (Expected) | The degradation of the target protein by the active PROTAC leads to a downstream biological effect (e.g., reduced cell proliferation), which is absent with the inactive control. |
DC₅₀ (Half-maximal degradation concentration) is the concentration of the PROTAC required to degrade 50% of the target protein. Dₘₐₓ is the maximum percentage of protein degradation achieved.
Binding and Ternary Complex Formation
| Assay | Active PROTAC (SIAIS562055) | Negative Control (SIAIS562092) | Rationale for Difference |
| Target Engagement (SPR) | K_D = 95.9 nM for SOS1[1] | No significant binding to SOS1 (Expected) | The "warhead" of the active PROTAC is designed for high-affinity binding to the target protein, a feature that is intentionally disabled in one type of negative control. |
| E3 Ligase Binding (SPR) | Binds to CRBN (Expected) | Does not bind to CRBN (Expected, if it's an E3 binding-deficient control) | The E3 ligase ligand on the active PROTAC is functional, while it is rendered inactive in this type of negative control. |
| Ternary Complex Formation | Forms a stable SOS1-PROTAC-CRBN complex | Does not form a stable ternary complex | The inability of the negative control to bind either the target or the E3 ligase prevents the formation of the crucial ternary complex. |
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Detailed Experimental Protocols
To ensure the reproducibility and accuracy of results, detailed and standardized protocols are essential. The following are methodologies for the key experiments cited in this guide.
Protocol 1: Western Blot for Protein Degradation
This protocol is used to quantify the levels of the target protein following treatment with the PROTAC and its control.
Materials:
-
Cell lines (e.g., NCI-H358, GP2d, K562)[1]
-
Active PROTAC (SIAIS562055) and Negative Control (SIAIS562092)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-SOS1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a concentration range of the active PROTAC and the negative control for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the PROTAC binds to its intended target in a cellular environment.
Materials:
-
Cell line of interest
-
Active PROTAC and Negative Control
-
PBS and lysis buffer
-
PCR tubes or plates
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Treat cells with the active PROTAC, negative control, or vehicle at the desired concentrations for a specific duration (e.g., 1 hour).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes/plates and heat them to a range of temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein by Western blot or ELISA. A shift in the melting curve in the presence of the active PROTAC indicates target engagement.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the PROTAC-induced interaction between the target protein and the E3 ligase.
Materials:
-
Cells expressing the target protein and E3 ligase
-
Active PROTAC and Negative Control
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (e.g., anti-CRBN) or the target protein (anti-SOS1)
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the active PROTAC, negative control, or vehicle. Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody targeting one component of the ternary complex (e.g., anti-CRBN) overnight.
-
Immune Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the captured proteins.
-
Western Blot Analysis: Analyze the eluates by Western blot using antibodies against the other components of the expected ternary complex (e.g., anti-SOS1). The presence of the target protein in the E3 ligase immunoprecipitate (or vice versa) only in the presence of the active PROTAC confirms the formation of the ternary complex.
Conclusion
The rigorous use of well-designed negative controls is not merely a formality but a cornerstone of robust PROTAC research. As demonstrated with the SOS1 PROTAC SIAIS562055 and its inactive counterpart SIAIS562092, comparative experiments are essential to unequivocally demonstrate that the observed biological effects are a direct result of the intended PROTAC-mediated protein degradation. By employing the detailed protocols outlined in this guide, researchers can generate high-quality, reproducible data, thereby accelerating the development of this promising new class of therapeutics.
References
- 1. Targeted Degradation of SOS1 Exhibits Potent Anticancer Activity and Overcomes Resistance in KRAS-Mutant Tumors and BCR–ABL–Positive Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
assessing the selectivity of E3 Ligase Ligand-linker Conjugate 109-based degraders
For drug development professionals and researchers venturing into the realm of targeted protein degradation, the selectivity of a novel degrader is a paramount concern. This guide provides a comprehensive framework for assessing the selectivity of degraders synthesized using E3 Ligase Ligand-linker Conjugate 109 , a building block for PROTACs such as the SOS1 degrader HY-161636.[1] While direct, publicly available comparative data for degraders specifically utilizing "this compound" is limited, this guide outlines the essential experimental workflows and data presentation strategies to rigorously evaluate a novel degrader against established alternatives.
Core Principles of Selectivity Assessment
A highly selective degrader efficiently eliminates the target protein with minimal impact on the broader proteome. The key to demonstrating this lies in a series of well-controlled experiments that compare the novel degrader to appropriate benchmarks. These benchmarks could include other degraders targeting the same protein but utilizing different E3 ligase ligands (e.g., those recruiting VHL or CRBN), or non-degrading inhibitor molecules.
Comparative Data Presentation
To facilitate a clear and objective comparison, all quantitative data should be organized into structured tables. The following tables provide templates for presenting key performance indicators for a hypothetical SOS1 degrader based on this compound, compared to alternative degraders.
Table 1: In Vitro Degradation Potency and Efficacy
| Degrader | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| Degrader 109-SOS1 | SOS1 | Unknown (from Conjugate 109) | e.g., A549 | Experimental Data | Experimental Data | 24 | Internal Data |
| Alternative 1 (VHL-based) | SOS1 | VHL | e.g., A549 | Literature/Internal Data | Literature/Internal Data | 24 | Citation |
| Alternative 2 (CRBN-based) | SOS1 | CRBN | e.g., A549 | Literature/Internal Data | Literature/Internal Data | 24 | Citation |
-
DC50 : Half-maximal degradation concentration.
-
Dmax : Maximum percentage of protein degradation achieved.
Table 2: Proteomic Selectivity Profile
| Degrader | Concentration | Total Proteins Identified | Significantly Depleted Off-Targets (Fold Change < 0.5, p < 0.05) |
| Degrader 109-SOS1 | e.g., 10x DC50 | Experimental Data | List of Proteins |
| Alternative 1 (VHL-based) | e.g., 10x DC50 | Experimental Data | List of Proteins |
| Alternative 2 (CRBN-based) | e.g., 10x DC50 | Experimental Data | List of Proteins |
| Vehicle Control (DMSO) | N/A | Experimental Data | N/A |
Experimental Protocols
Rigorous and reproducible experimental design is crucial for generating high-quality, comparable data. Below are detailed protocols for key assays in degrader selectivity assessment.
Western Blot for Target Degradation
Objective: To quantify the reduction in the target protein of interest (POI) levels following treatment with the degrader.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., A549) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the degrader (e.g., 0.1 nM to 10 µM) for a predetermined time, typically 24 hours.
-
Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., SOS1) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the chemiluminescent signal using an appropriate substrate and imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[2]
Global Proteomics for Selectivity Profiling
Objective: To assess the specificity of the degrader for the intended target by quantifying changes across the entire proteome.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the degrader at a concentration that induces maximal target degradation (e.g., 10x DC50) and a vehicle control (e.g., DMSO) for the same duration as the degradation experiment. Harvest and lyse the cells.
-
Protein Digestion and Labeling: Digest the proteins into peptides using trypsin. Label the peptides from each condition with tandem mass tags (TMT) or other isobaric labels.
-
Mass Spectrometry: Combine the labeled peptide samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. Determine the relative abundance of each protein in the degrader-treated sample compared to the vehicle control. Identify any proteins that are significantly depleted (off-targets).
Cellular Viability Assay
Objective: To determine the cytotoxic effects of the degrader on the cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a range of degrader concentrations for a prolonged period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a commercially available assay, such as one based on resazurin (B115843) (e.g., CellTiter-Blue) or ATP content (e.g., CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the degrader concentration to determine the half-maximal inhibitory concentration (IC50).
Visualizing Workflows and Mechanisms
Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following diagrams, created using the DOT language, depict the general mechanism of PROTAC action and a typical workflow for assessing degrader selectivity.
Caption: General mechanism of PROTAC-mediated protein degradation.
References
comparison of different E3 ligases for targeted degradation with conjugate 109
A Comparative Guide to E3 Ligases for Targeted Degradation with Conjugate 109
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase is a critical determinant of a degrader's efficacy, selectivity, and therapeutic window. This guide provides a comparative overview of the most probable E3 ligases utilized in conjunction with "E3 Ligase Ligand-linker Conjugate 109" for the degradation of the Son of Sevenless 1 (SOS1) protein, a key activator of the KRAS signaling pathway.
While the specific E3 ligase targeted by conjugate 109 is not explicitly disclosed in publicly available documents, the current landscape of SOS1 degrader development strongly points towards the recruitment of two primary E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).[1][2][3][4][5] This guide will, therefore, focus on a detailed comparison of VHL and CRBN in the context of their application in Proteolysis Targeting Chimeras (PROTACs) for SOS1 degradation.
Mechanism of Action: A Ternary Complex
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. They achieve this by forming a ternary complex between the target protein (in this case, SOS1), the PROTAC (incorporating a derivative of conjugate 109), and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: General mechanism of PROTAC-induced protein degradation.
Comparison of VHL and CRBN for SOS1 Degradation
The selection between VHL and CRBN as the E3 ligase for a SOS1 degrader involves considering several factors, including their expression profiles, binding affinities of their respective ligands, and potential for off-target effects.
| Feature | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Ligands | Derivatives of hydroxyproline | Derivatives of thalidomide, pomalidomide, and lenalidomide |
| Expression | Broadly expressed across most tissues. | Widely expressed, with high levels in the brain and hematopoietic cells. |
| Known Advantages | Well-characterized binding pocket; potent and selective ligands available; less prone to off-target neosubstrate degradation compared to some CRBN modulators. | High-affinity and cell-permeable ligands are well-established; extensive clinical experience with immunomodulatory drugs (IMiDs) targeting CRBN. |
| Potential Disadvantages | Ligands can have suboptimal pharmacokinetic properties; potential for resistance through VHL mutation or downregulation.[4][5] | IMiD-based ligands can have teratogenic effects and may induce degradation of off-target neosubstrates; resistance can arise from CRBN mutations or downregulation.[4][5] |
| Relevance to SOS1 Degraders | VHL has been successfully used to create potent SOS1 degraders.[1][3] | CRBN has also been effectively recruited for the degradation of SOS1.[3][4][5] |
Experimental Protocols
The evaluation of a novel PROTAC, such as one derived from conjugate 109, involves a series of in vitro and in-cellulo assays to determine its efficacy and mechanism of action.
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the target protein (SOS1) levels following treatment with the PROTAC.
Methodology:
-
Cell Culture: Plate cells expressing endogenous or overexpressed SOS1 at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the SOS1 PROTAC for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for SOS1, followed by a secondary antibody conjugated to horseradish peroxidase (HRP). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the SOS1 band intensity to the loading control to determine the extent of degradation.
Cell Viability Assay
Objective: To assess the cytotoxic effect of the SOS1 PROTAC on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.
Caption: A typical experimental workflow for characterizing a novel PROTAC.
In Vitro Ubiquitination Assay
Objective: To confirm that the PROTAC induces the ubiquitination of the target protein in an E3 ligase-dependent manner.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase (VHL or CRBN complex), ubiquitin, ATP, and the purified target protein (SOS1).
-
PROTAC Addition: Add the SOS1 PROTAC to the reaction mixture. Include a negative control without the PROTAC.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blot using an anti-SOS1 antibody to detect higher molecular weight ubiquitinated SOS1 species.
Conclusion
The development of PROTACs targeting SOS1, likely utilizing this compound to recruit either VHL or CRBN, represents a promising therapeutic strategy for KRAS-driven cancers.[2] The choice between VHL and CRBN will depend on a comprehensive evaluation of the resulting PROTAC's potency, selectivity, and pharmacokinetic properties. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of such novel degraders, ultimately informing their potential for clinical development. As the field of targeted protein degradation continues to expand, so too will the repertoire of available E3 ligases, offering new avenues for therapeutic intervention.[6]
References
- 1. Targeting of SOS1: from SOS1 Activators to Proteolysis Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 3. researchgate.net [researchgate.net]
- 4. OR | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Validating Ternary Complex Formation in Cells for E3 Ligase Ligand-Linker Conjugate 109: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the intracellular formation of a ternary complex, a critical step in the mechanism of action for PROTAC (Proteolysis Targeting Chimera) degraders. While direct comparative experimental data for the specific E3 Ligase Ligand-linker Conjugate 109, used in the synthesis of the SOS1 degrader HY-161636, is not publicly available, this guide outlines the established in-cell and biophysical assays that are essential for characterizing such molecules. We will use illustrative examples from the literature to demonstrate the principles and expected data outputs of these techniques.
The Critical Role of Ternary Complex Formation
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. The formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase) is the linchpin of this process. Validating the formation and characterizing the properties of this complex inside cells is paramount for the successful development of effective PROTAC degraders.
SOS1 Signaling Pathway: The Target of Conjugate 109-based PROTAC
This compound is utilized in the synthesis of a PROTAC targeting Son of Sevenless 1 (SOS1)[1]. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in the activation of RAS proteins, which are central to the RAS/MAPK signaling pathway. This pathway is a key regulator of cell proliferation, differentiation, and survival[2][3]. In many cancers, mutations in RAS lead to its constitutive activation, driving uncontrolled cell growth. By degrading SOS1, the aim is to inhibit this oncogenic signaling cascade[4][5].
Figure 1. Simplified SOS1 signaling pathway and the mechanism of action of a SOS1 PROTAC.
Comparison of In-Cell Ternary Complex Validation Methods
Directly measuring the formation of the ternary complex within the complex milieu of a living cell is the gold standard for validating a PROTAC's mechanism of action. Several powerful techniques have been developed for this purpose.
| Method | Principle | Typical Readout | Advantages | Limitations |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a HaloTag®-labeled E3 ligase (acceptor) upon PROTAC-induced proximity. | BRET Ratio | Live-cell, real-time kinetic measurements; high sensitivity; can be multiplexed to simultaneously measure protein degradation.[6] | Requires genetic modification of cells to express tagged proteins. |
| BiFC | Bimolecular Fluorescence Complementation. A target protein and an E3 ligase are fused to two non-fluorescent fragments of a fluorescent protein. PROTAC-induced interaction brings the fragments together, reconstituting the fluorescent protein. | Fluorescence Intensity | Direct visualization of complex formation in living cells; suitable for high-content imaging.[7] | Irreversible complementation may trap the complex; potential for steric hindrance from the fluorescent protein fragments. |
| AlphaLISA® | Amplified Luminescent Proximity Homogeneous Assay. A PROTAC brings together a donor bead-conjugated antibody recognizing the tagged target protein and an acceptor bead-conjugated antibody for the tagged E3 ligase, generating a chemiluminescent signal. | Luminescent Signal | No-wash, high-throughput format; high sensitivity. | Typically performed on cell lysates, not in live cells; requires tagged proteins and specific antibodies. |
Comparison of Biophysical (In Vitro) Ternary Complex Validation Methods
Biophysical methods provide quantitative data on the binding affinities, kinetics, and thermodynamics of ternary complex formation using purified components. This information is crucial for structure-activity relationship (SAR) studies and for optimizing PROTAC design.
| Method | Principle | Typical Readout | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. One protein is immobilized, and the binding of the PROTAC and the other protein is monitored. | Resonance Units (RU) vs. Time | Real-time kinetic data (kon, koff); high sensitivity; allows for determination of binding affinity (KD) and cooperativity.[4] | Requires immobilization of one binding partner, which may affect its activity; can be sensitive to buffer conditions. |
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind and dissociate. | Wavelength Shift (nm) vs. Time | Real-time kinetic data; higher throughput than SPR; less prone to clogging with crude samples.[4] | Generally lower sensitivity than SPR. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of molecules. A solution of one component is titrated into a solution of the other components, and the heat released or absorbed is measured. | Heat Change (µcal/sec) | Provides a complete thermodynamic profile of the interaction (ΔH, ΔS, KD); label-free and in-solution. | Requires large amounts of pure protein; lower throughput. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule upon binding to a larger partner. | Millipolarization (mP) | Homogeneous, in-solution assay; suitable for high-throughput screening. | Requires a fluorescent label; sensitive to interfering fluorescence. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures the energy transfer between a donor and an acceptor fluorophore on the target protein and E3 ligase, respectively, when brought into proximity by a PROTAC. | FRET Ratio | Homogeneous, high-throughput format; reduced background interference compared to standard FRET. | Requires labeled proteins; distance-dependent signal. |
Experimental Protocols
Detailed, step-by-step protocols for these assays are extensive. Below are generalized workflows for two of the most informative techniques for in-cell and in vitro validation.
In-Cell Ternary Complex Formation Workflow: NanoBRET™ Assay
Figure 2. Generalized workflow for a NanoBRET™ ternary complex assay.
In Vitro Ternary Complex Formation Workflow: Surface Plasmon Resonance (SPR)
Figure 3. Generalized workflow for an SPR-based ternary complex analysis.
Conclusion
Validating the formation of a ternary complex is a cornerstone of PROTAC development. While specific data for the SOS1 degrader derived from this compound is not yet in the public domain, the methodologies described in this guide provide a robust framework for its characterization. A multi-faceted approach, combining live-cell assays like NanoBRET™ with quantitative biophysical techniques such as SPR, is recommended to gain a comprehensive understanding of a PROTAC's mechanism of action. This dual approach allows for the confirmation of intracellular target engagement and provides the detailed kinetic and thermodynamic data necessary for rational drug design and optimization. Researchers working with Conjugate 109 and other novel PROTACs can apply these principles to rigorously validate their compounds and advance the development of new targeted protein degraders.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. revvity.com [revvity.com]
- 5. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
case studies of successful protein degradation with E3 Ligase Ligand-linker Conjugate 109
For researchers, scientists, and drug development professionals, the quest for potent and specific therapeutics is relentless. In the burgeoning field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative analysis of a novel SOS1 (Son of Sevenless homolog 1) degrader, synthesized using E3 Ligase Ligand-linker Conjugate 109, against alternative protein degradation strategies, supported by available experimental data.
SOS1 is a crucial guanine (B1146940) nucleotide exchange factor that activates KRAS, a protein frequently mutated in various cancers. The degradation of SOS1 presents a promising therapeutic strategy for KRAS-driven malignancies. The focus of this guide is the PROTAC molecule designated as PROTAC SOS1 degrader-8 (also known as HY-161636), which is synthesized from this compound.
Performance Comparison: PROTAC SOS1 Degrader vs. Alternatives
The efficacy of a PROTAC is primarily measured by its ability to induce the degradation of the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values, and its anti-proliferative effect on cancer cells, measured by the IC50 (concentration for 50% inhibition).
While specific experimental data for PROTAC SOS1 degrader-8 from its primary patent source (WO2024083257A1) is not publicly detailed, we can draw comparisons with other published SOS1 degraders and inhibitors to understand its potential performance. For instance, a comparable molecule, PROTAC SOS1 degrader-1, has demonstrated potent degradation of SOS1 with a DC50 of 98.4 nM in NCI-H358 lung cancer cells.[1][2] This molecule also exhibited significant anti-proliferative activity across a panel of cancer cell lines with varying KRAS mutations, with IC50 values in the low micromolar to nanomolar range.[2]
Here's a comparative look at the performance metrics of different SOS1-targeting strategies:
| Compound/Strategy | Target | Mechanism of Action | DC50 (SOS1 Degradation) | IC50 (Anti-proliferation) | Key Advantages |
| PROTAC SOS1 degrader-8 | SOS1 | Targeted Degradation via E3 Ligase | Data not publicly available | Data not publicly available | Potential for high potency and selectivity; catalytic mechanism of action. |
| PROTAC SOS1 degrader-1 | SOS1 | Targeted Degradation via E3 Ligase | 98.4 nM (NCI-H358 cells)[1][2] | 0.022 - 0.525 µM (various cell lines)[2] | Demonstrated in vitro and in vivo anti-tumor activity.[2] |
| BI-3406 (SOS1 Inhibitor) | SOS1 | Small Molecule Inhibition | Not Applicable | Micromolar range in most cell lines | Well-characterized inhibitor, useful as a benchmark. |
| KRAS G12C Inhibitors (e.g., Sotorasib) | KRAS G12C | Covalent Inhibition | Not Applicable | Potent in KRAS G12C mutant cells | Clinically approved, but resistance can develop. |
Signaling Pathway and Mechanism of Action
PROTAC SOS1 degrader-8 functions by hijacking the ubiquitin-proteasome system to induce the degradation of the SOS1 protein. This is achieved through its bifunctional nature: one end binds to the SOS1 protein, and the other end, derived from this compound, recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of SOS1, marking it for destruction by the proteasome. By eliminating SOS1, the PROTAC effectively shuts down the KRAS activation pathway, leading to the inhibition of downstream signaling and cancer cell proliferation.
Figure 1: Mechanism of PROTAC-mediated SOS1 Degradation. This diagram illustrates how a PROTAC molecule forms a ternary complex with SOS1 and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1, ultimately inhibiting cancer cell proliferation.
Experimental Workflow
The evaluation of a novel PROTAC like the one derived from this compound typically follows a standardized experimental workflow to characterize its efficacy and mechanism of action.
Figure 2: Experimental Workflow for PROTAC Evaluation. This flowchart outlines the key steps in assessing the effectiveness of a new PROTAC molecule, from synthesis to in vivo testing.
Detailed Experimental Protocols
While the specific protocols for the PROTAC derived from this compound are detailed within patent literature, a general methodology for key experiments is provided below for reference.
1. Cell Culture and Treatment:
-
Cancer cell lines (e.g., NCI-H358, MIA-PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The following day, cells are treated with varying concentrations of the PROTAC molecule or control compounds (e.g., small molecule inhibitor, vehicle) for specified time points (e.g., 24, 48, 72 hours).
2. Western Blotting for Protein Degradation:
-
After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against SOS1 and a loading control (e.g., GAPDH, β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the extent of protein degradation relative to the loading control. The DC50 value is calculated from the dose-response curve.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Cells are seeded in 96-well plates and treated with a serial dilution of the PROTAC molecule.
-
After the incubation period (e.g., 72 hours), a viability reagent (e.g., MTT, CellTiter-Glo) is added to each well.
-
The absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to vehicle-treated control cells.
-
The IC50 value is determined by fitting the data to a dose-response curve.
4. In Vivo Xenograft Studies:
-
Immunocompromised mice are subcutaneously injected with cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The PROTAC molecule is administered via an appropriate route (e.g., intraperitoneal injection) at specified doses and schedules.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., western blotting to confirm target degradation).
Conclusion
The use of this compound to synthesize a novel SOS1 degrader represents a promising advancement in the development of targeted cancer therapies. While detailed public data on this specific molecule is emerging, comparisons with other SOS1 degraders highlight the potential for potent and selective degradation of SOS1, leading to significant anti-proliferative effects in cancer cells. The experimental framework outlined in this guide provides a robust methodology for the continued evaluation and comparison of this and other novel PROTAC molecules, paving the way for the next generation of precision medicines.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of E3 Ligase Ligand-linker Conjugate 109
Researchers and drug development professionals handling E3 Ligase Ligand-linker Conjugate 109, a component used in the synthesis of PROTAC SOS1 degraders, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2] Given the potent, biologically active nature of such compounds, a comprehensive waste management plan is critical. This guide provides essential, step-by-step instructions for the proper disposal of this compound and associated contaminated materials, aligning with best practices for handling Proteolysis-Targeting Chimeras (PROTACs) and other targeted protein degraders.[3][4][5]
Personal Protective Equipment (PPE) and Engineering Controls
Due to the high potency and potential biological effects of E3 ligase conjugates, a thorough risk assessment should be conducted for all procedures to determine the appropriate level of personal protective equipment.[4][5] The following table summarizes recommended PPE for handling these compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. The dual-layer provides enhanced protection against breaches.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions containing the conjugate.[3][4] |
| Body Protection | A fully buttoned lab coat. A chemically resistant apron over the lab coat is recommended for procedures with a higher risk of splashes. | Prevents contamination of personal clothing.[3][4] |
| Respiratory Protection | For handling the solid compound or when generating aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended. | A risk assessment should be conducted to ascertain the appropriate level of respiratory protection.[3][4] |
All handling of the solid compound and preparation of stock solutions should be performed within a certified chemical fume hood to minimize the risk of inhalation.[3][5]
Step-by-Step Disposal Protocol
Proper disposal is crucial to prevent environmental contamination and accidental exposure.[3] The following protocol outlines the necessary steps for the safe disposal of this compound and all contaminated materials.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with the conjugate, such as gloves, weighing paper, pipette tips, and vials, must be collected in a dedicated, clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Unused stock solutions, contaminated cell culture media, and other liquid waste should be collected in a sealed, leak-proof hazardous waste container.[3][4] Do not pour any chemical waste down the drain, as this can contaminate water supplies.[4][6]
2. Container Management:
-
Waste containers must be compatible with the chemical waste they are holding.[6]
-
Keep containers securely closed except when adding waste to prevent spills and the release of vapors.[6]
-
Each container must be clearly labeled with its contents, associated hazards, and the date of waste accumulation. This labeling is critical for safe transport and disposal.[6]
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated, and secure area with secondary containment to catch any potential leaks.[6]
-
Access to this storage area should be restricted to authorized personnel.[6]
4. Professional Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal plant or a professional waste collection program.[4][6]
-
Follow your institution's guidelines for arranging the collection, transport, and disposal of chemical waste, ensuring compliance with all local, state, and federal regulations.[6][7]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
By adhering to these procedures, researchers can mitigate the risks associated with this potent compound and ensure a safe and compliant laboratory environment.
References
Personal protective equipment for handling E3 Ligase Ligand-linker Conjugate 109
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling E3 Ligase Ligand-linker Conjugate 109. As a novel chemical entity used in the synthesis of PROTACs, this compound should be handled with the utmost care, assuming it is a potent pharmacological agent. The following guidelines are based on best practices for managing hazardous chemicals in a laboratory setting and information derived from similar compounds.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is essential to treat it as a hazardous substance. E3 ligase ligand-linker conjugates are reactive molecules designed to be incorporated into biologically active compounds. Therefore, assume the compound may possess toxicological properties.
Assumed Hazards:
-
Acute oral toxicity
-
Skin and eye irritation
-
Potential for unknown long-term health effects
A thorough risk assessment should be conducted before any handling of the material. This involves evaluating the quantity of substance being used, the nature of the experimental procedures, and the potential for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The required level of PPE will vary depending on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves | - |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boot or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (e.g., butyl rubber, Viton®)- Chemical-resistant apron over lab coat- Chemical-resistant footwear | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Chemical-resistant boots | - Respirator (if aerosols or vapors are generated) |
Note: Always inspect PPE for integrity before use and follow the manufacturer's instructions for proper use, cleaning, and maintenance.[1]
Handling and Operational Plan
A clear and concise plan for the handling of this compound is essential to prevent contamination and ensure a safe working environment.
-
All work with the conjugate, especially when handling the solid form, must be conducted in a designated area with controlled access.
-
This area should be equipped with a certified chemical fume hood or a similar containment device.
-
Preparation: Before starting, ensure the designated handling area is clean and uncluttered. Assemble all necessary equipment, reagents, and PPE.
-
Weighing: If handling the solid, weigh the compound within the fume hood. Use a dedicated balance if possible, or protect the balance with a disposable liner.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Experimental Procedure: Conduct all manipulations of the compound within the designated handling area.
-
Post-Handling: After completion of the work, decontaminate all surfaces and equipment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
